Veratridine
Description
This compound is a steroid-derived alkaloid from plants in the Liliaceae family that functions as a neurotoxin by activating sodium ion channels. It is primarily obtained from the herb Veratrum and sabadilla seeds. It binds to intramembrane receptor site 2 and increases intracellular Ca2+ concentration. It acts by preferentially binding to activated Na+ channels causing persistent activation that leads to increased nerve excitability.
A benzoate-cevane found in VERATRUM and Schoenocaulon. It activates SODIUM CHANNELS to stay open longer than normal.
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19-,23-,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVECELJHCSPHKY-YFUMOZOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] | |
| Record name | Veratridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER; SLIGHTLY SOL IN ETHER | |
| Record name | VERATRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH-WHITE, AMORPHOUS POWDER | |
CAS No. |
71-62-5 | |
| Record name | Veratridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,9-epoxycevane-3β,4α,12,14,16β,17,20-heptol 3-veratrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERATRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BNP1KR7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VERATRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180 °C | |
| Record name | VERATRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Veratridine on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veratridine, a steroidal alkaloid neurotoxin derived from plants of the Liliaceae family, is a potent modulator of voltage-gated sodium channels (NaV). It binds to neurotoxin receptor site 2 on the α-subunit of these channels, leading to persistent activation and inhibition of inactivation. This activity profoundly alters cellular excitability, making this compound an invaluable tool in the study of sodium channel function and a benchmark for the screening of novel therapeutics. This guide provides a comprehensive overview of this compound's mechanism of action, including quantitative data on its effects on various NaV subtypes, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by binding to the open state of voltage-gated sodium channels.[1][2] This interaction prevents the channel from inactivating, leading to a persistent influx of sodium ions and sustained membrane depolarization.[1][3] Key features of this compound's action include:
-
Binding to Neurotoxin Receptor Site 2: this compound shares a binding site with other lipid-soluble toxins like batrachotoxin, aconitine, and grayanotoxin.[4] This site is located within the inner pore of the channel, involving transmembrane segments from different domains.[5][6]
-
Inhibition of Inactivation: The primary effect of this compound is the potent inhibition of the fast inactivation process of the sodium channel.[1] This results in a non-inactivating, persistent sodium current.[3][7]
-
Hyperpolarizing Shift in Activation: this compound shifts the voltage dependence of channel activation to more negative potentials, meaning the channels open at lower levels of membrane depolarization.[4][8]
-
Use-Dependence: The action of this compound is use-dependent, meaning it binds more effectively to channels that are frequently opened.[2] This is consistent with its binding to the open state of the channel.
Quantitative Effects on NaV Subtypes
This compound exhibits varying potencies and effects across different subtypes of voltage-gated sodium channels. The following tables summarize the available quantitative data.
Table 1: Potency of this compound on Human NaV Subtypes (Sodium Influx Assay)
| NaV Subtype | EC50 (µM) |
| NaV1.1 | 21[9] |
| NaV1.2 | 16[9] |
| NaV1.3 | 12[9] |
| NaV1.4 | 16[9] |
| NaV1.5 | 23[9] |
| NaV1.6 | 10[9] |
| NaV1.7 | 29[9] |
Data obtained from a no-wash sodium influx assay using ANG-2 and the quencher Ponceau 4R.[9]
Table 2: Effects of this compound on NaV1.7 Channel Gating
| Parameter | Control | This compound (75 µM) |
| Peak Current Inhibition | - | IC50: 18.39 µM[10] |
| Sustained Current | - | EC50: 9.53 µM |
| Half-maximal Activation (V1/2) | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV |
| Half-maximal Inactivation (V1/2) | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV[11] |
Data from whole-cell patch clamp experiments on HEK293 cells expressing human NaV1.7.[10][11]
Experimental Protocols
The study of this compound's effects on sodium channels primarily relies on electrophysiological techniques, particularly patch-clamp, and molecular biology methods like site-directed mutagenesis.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of the total sodium current from a single cell.
Objective: To measure the effect of this compound on the activation, inactivation, and persistent current of a specific NaV subtype expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the NaV subtype of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Culture cells to 50-70% confluency on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass pipette with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Record baseline sodium currents using a voltage protocol to assess activation and inactivation (e.g., a series of depolarizing steps from -80 mV to +60 mV).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage protocol to record sodium currents in the presence of this compound.
-
Analyze the data to determine changes in peak current, the appearance of a sustained current, and shifts in the voltage-dependence of activation and inactivation.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in this compound binding.
Objective: To determine the contribution of a specific amino acid residue to the binding of this compound.
Protocol:
-
Obtain the cDNA for the NaV α-subunit of interest in an expression vector.
-
Design primers containing the desired mutation.
-
Perform PCR-based site-directed mutagenesis to introduce the mutation into the cDNA.
-
Sequence the mutated cDNA to confirm the presence of the desired mutation and the absence of other mutations.
-
Transfect a cell line (e.g., HEK293) with the mutated cDNA.
-
Perform whole-cell patch-clamp experiments (as described in 3.1) on the transfected cells to assess the effect of this compound.
-
Compare the sensitivity of the mutant channel to this compound with that of the wild-type channel. A significant reduction in the effect of this compound suggests that the mutated residue is involved in binding.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Mechanism of Action on Sodium Channels
Caption: this compound binds to open sodium channels, preventing their inactivation.
Diagram 2: Downstream Signaling Cascade of this compound-Induced Na+ Influx
Caption: this compound-induced sodium influx leads to calcium entry and cell damage.
Diagram 3: Experimental Workflow for Whole-Cell Patch-Clamp Analysis
Caption: Workflow for studying this compound's effects using patch-clamp.
Conclusion
This compound remains a cornerstone tool for the investigation of voltage-gated sodium channel pharmacology and physiology. Its well-characterized mechanism of action, involving the stabilization of the open state and the inhibition of inactivation, provides a robust method for probing channel function. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of sodium channel biology and the development of novel therapeutics targeting these critical ion channels.
References
- 1. Kinetics of this compound action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down regulation of sodium channel Na(v)1.1 expression by this compound and its reversal by a novel sodium channel blocker, RS100642, in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of different calcium channels in K+- and this compound-induced increases of cytosolic calcium concentration in rat cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism by which this compound causes a calcium-independent release of gamma-aminobutyric acid from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isolation of Veratridine: A Historical and Technical Guide for Researchers
An in-depth exploration of the discovery, isolation, and mechanism of action of the potent neurotoxin, veratridine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical context, detailed experimental protocols, and the intricate signaling pathways associated with this complex steroidal alkaloid.
Executive Summary
This compound, a steroidal alkaloid derived from plants of the Melanthiaceae family, has a rich history intertwined with the development of alkaloid chemistry and neurotoxicology. From its early discovery as a component of the crude mixture "veratrine" to its definitive purification and characterization, the journey of this compound isolation reflects the evolution of phytochemical extraction and analytical techniques. This document details the pivotal moments in its discovery, provides a methodological breakdown of both classical and modern isolation procedures, and elucidates its mechanism of action as a potent modulator of voltage-gated sodium channels. Quantitative data on its physicochemical properties and isolation yields are presented for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of this significant neurotoxin.
A Historical Perspective on the Discovery and Isolation of this compound
The story of this compound begins with the investigation of plants from the Veratrum and Schoenocaulon genera, long known for their toxic properties. In the early 19th century, pioneering chemists embarked on the challenge of isolating the active principles from these botanicals.
In 1819, German pharmacist Wilhelm Meissner, who also coined the term "alkaloid," along with French researchers Pierre-Joseph Pelletier and Joseph-Bienaime Caventou, independently isolated a crude, alkaline mixture from the seeds of Schoenocaulon officinale (sabadilla). They named this potent substance "veratrine."[1] For over a century, "veratrine" was recognized as a mixture of several related alkaloids, primarily cevadine and this compound.
The first true purification of this compound was a landmark achievement by S. Morris Kupchan and his colleagues in 1953.[2] Their work provided the scientific community with a pure sample of this compound, enabling detailed structural elucidation and pharmacological studies. Early isolation techniques, including those developed up to Kupchan's work, relied on the differential solubility of alkaloid salts, a common but often arduous method of purification.[2]
This compound is naturally found in the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album.[2] These early investigations laid the groundwork for understanding a new class of steroidal alkaloids and paved the way for the development of more refined isolation methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, handling, and application in research.
| Property | Value |
| Molecular Formula | C₃₆H₅₁NO₁₁ |
| Molar Mass | 673.80 g·mol⁻¹[2] |
| Melting Point | 160-180 °C[2] |
| pKa | 9.54[2] |
| Solubility | Soluble in ethanol, DMSO, and chloroform; slightly soluble in ether. Solubility in water is pH-dependent, with the free base being slightly soluble but readily dissolving in 1 M HCl.[2] |
Experimental Protocols for this compound Isolation
The isolation of this compound has evolved from classical precipitation methods to more efficient chromatographic techniques.
Classical Isolation Method (Based on Kupchan et al., 1953)
This method relies on the principle of fractional precipitation of alkaloid salts. The starting material is "veratrine," the crude alkaloid mixture from Schoenocaulon officinale seeds.
Experimental Protocol:
-
Nitrate Salt Formation: The crude veratrine mixture is dissolved in 1% sulfuric acid over ice. The solution is then treated with sodium nitrate to precipitate the nitrate salts of the alkaloids.[2]
-
Basification and Extraction: The precipitate is resuspended in ice-cold water. The pH of the solution is first adjusted to 8.5 with aqueous sodium hydroxide and then to 10 with aqueous ammonia. This process precipitates the free bases of the alkaloids.[2] The resulting precipitate is then extracted sequentially with ether and chloroform.[2]
-
Sulfate Salt Precipitation: The combined ether and chloroform extracts are dried. The residue is dissolved in sulfuric acid, and the sulfate salt of this compound is selectively precipitated by the dropwise addition of an ammonium sulfate solution.[2]
-
Generation of Free Base: The purified this compound sulfate is treated with ammonium hydroxide to yield the free base form of this compound.[2]
Modern Isolation Method: High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound suitable for biological studies, HPLC is the preferred method. This technique offers superior separation of the closely related alkaloids present in veratrine.[2]
Illustrative HPLC Protocol:
While specific parameters can vary, a general approach involves:
-
Sample Preparation: A solution of the crude veratrine mixture is prepared in a suitable organic solvent.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution is typically employed, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection and Fraction Collection: The eluting compounds are monitored using a UV detector. Fractions corresponding to the this compound peak are collected.
-
Solvent Evaporation: The collected fractions are evaporated to dryness to yield purified this compound.
Mechanism of Action and Cellular Signaling
This compound exerts its potent neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.
This compound binds to neurotoxin receptor site 2 on the alpha subunit of VGSCs.[2] This binding has two major consequences:
-
Persistent Activation: this compound locks the channel in an open or activated state by inhibiting its inactivation.[2]
-
Shift in Activation Threshold: It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials.[2]
This persistent influx of sodium ions (Na⁺) leads to a sustained depolarization of the cell membrane. The depolarization, in turn, triggers the opening of voltage-gated calcium channels (VGCCs), resulting in a significant increase in the intracellular calcium concentration ([Ca²⁺]i).
The elevated intracellular calcium acts as a second messenger, initiating a cascade of downstream signaling events, including:
-
Neurotransmitter Release: The influx of Ca²⁺ promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters.
-
Enzyme Activation: Increased [Ca²⁺]i can activate various calcium-dependent enzymes, such as protein kinase C (PKC). Activated PKC can then phosphorylate a range of cellular proteins, influencing their activity.
-
Gene Expression Modulation: Prolonged depolarization and calcium influx can lead to changes in gene expression. For instance, this compound has been shown to stimulate the expression of the somatostatin gene.
Caption: this compound signaling cascade.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the classical isolation of this compound from the crude "veratrine" mixture.
Caption: Classical this compound isolation workflow.
Conclusion
The journey of this compound from a component of a crude plant extract to a well-characterized neurotoxin is a testament to the advancements in natural product chemistry and pharmacology. The isolation methods, from the classical salt precipitation techniques pioneered by Kupchan to modern high-performance liquid chromatography, have provided researchers with the pure compound necessary to unravel its complex mechanism of action. As a potent and specific activator of voltage-gated sodium channels, this compound continues to be an invaluable tool for studying the intricacies of neuronal excitability and intracellular signaling cascades. This guide provides a comprehensive resource for researchers seeking to understand and utilize this powerful molecule in their scientific endeavors.
References
Veratridine's Impact on Neuronal Action Potentials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that profoundly alters neuronal excitability.[1] Its primary mechanism of action involves the persistent activation of voltage-gated sodium channels (NaV), leading to membrane depolarization, increased neuronal firing, and, ultimately, excitotoxicity. This technical guide provides an in-depth analysis of this compound's effects on the neuronal action potential, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this critical pharmacological tool.
Mechanism of Action
This compound exerts its effects by binding to site 2 on the alpha subunit of voltage-gated sodium channels.[1] This binding is state-dependent, with this compound showing a preference for the open state of the channel.[2][3][4][5] Once bound, this compound modifies the channel's gating properties in several key ways:
-
Inhibition of Inactivation: this compound prevents the fast inactivation of the sodium channel, leading to a persistent inward sodium current during membrane depolarization.[1][2][3][4][6]
-
Shift in Activation Voltage: It shifts the voltage dependence of activation to more hyperpolarized potentials, meaning the channels open at more negative membrane potentials than normal.[1][7][8]
-
Prolonged Channel Opening: The toxin causes the sodium channels to remain open for a significantly longer duration.[6]
This sustained influx of sodium ions leads to a prolonged depolarization of the neuronal membrane, causing a cascade of downstream effects including the opening of voltage-gated calcium channels, an increase in intracellular calcium concentration, and the release of neurotransmitters.[1][4][9]
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's effect on a neuron.
Quantitative Effects on Neuronal Sodium Channels
The interaction of this compound with neuronal sodium channels has been quantified in numerous studies. The following tables summarize key findings on its dose-dependent effects on NaV1.7 channels, a subtype crucial for pain sensation, and its general effects on channel gating.
Table 1: Dose-Dependent Effects of this compound on NaV1.7 Currents
| Parameter | Effect | Concentration | Value | Reference |
| Peak Current | Inhibition | 2-75 µM | IC50: 18.39 µM | [7][8] |
| 10 µM | ~31% decrease | [7] | ||
| 75 µM | 54.3% reduction | [7] | ||
| Sustained Current | Enhancement | - | EC50: 9.53 µM | [7][8] |
| Tail Current | Enhancement | 30-100 µM | Linear increase | [7] |
| 75 µM | 59% of peak current | [7] |
Table 2: this compound's Effect on NaV1.7 Gating Properties (at 75 µM)
| Parameter | Control | This compound (75 µM) | Reference |
| Half-maximal activation voltage (V1/2) | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV | [7][8] |
| Half-inactivation voltage (V1/2) | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV | [7][8] |
Experimental Protocols
The investigation of this compound's effects on neuronal action potentials predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp recordings.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is a generalized procedure based on methodologies cited in the literature for studying this compound's effect on expressed sodium channels (e.g., NaV1.7 in HEK293 cells).
1. Cell Preparation:
- Culture cells (e.g., HEK293A) expressing the sodium channel subtype of interest.
- Plate cells onto glass coverslips for recording.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 150 NaCl, 5 KCl, 10 HEPES, 2.5 CaCl2, 1 glucose. Adjust pH to 7.4 with NaOH.[7]
- Intracellular (Pipette) Solution (in mM): (A typical composition would be) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or acidified water[10]) and dilute to the final desired concentration in the extracellular solution just before application.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system (e.g., EPC/10 amplifier with Pulse Software).[7]
- Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential where sodium channels are predominantly in the closed state (e.g., -100 mV).[7]
4. Experimental Procedure:
- Record baseline sodium currents by applying depolarizing voltage steps. For example, to measure peak current, apply 500 ms voltage steps from -80 mV to +20 mV in 5 mV increments.[7]
- Perfuse the cell with the this compound-containing extracellular solution for a defined period (e.g., 1-5 minutes).[7]
- Repeat the voltage-step protocol to record sodium currents in the presence of this compound.
- To measure tail currents, repolarize the membrane to the holding potential after a brief depolarizing pulse.[7]
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for a whole-cell patch-clamp experiment.
Logical Relationships and Consequences
The molecular action of this compound on sodium channels initiates a series of events that culminate in significant alterations of neuronal function. The logical progression from channel modification to physiological outcome is a critical aspect for understanding its toxicological profile and its utility as a research tool.
Logical Flow of this compound's Effects
Caption: Logical progression of this compound's effects.
Conclusion
This compound is a powerful modulator of voltage-gated sodium channels, inducing a state of persistent activation that dramatically alters the neuronal action potential. Its well-characterized mechanism of action and quantifiable effects make it an invaluable tool in neuroscience research and drug discovery. By understanding the detailed molecular interactions, the resulting quantitative changes in ion channel function, and the appropriate experimental protocols, researchers can effectively leverage this compound to probe the intricacies of neuronal excitability and to screen for novel therapeutics targeting sodium channels. This guide provides a foundational resource for such endeavors, consolidating key data and methodologies for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetics of this compound action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modifies open sodium channels. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supramolecular Complexes of Plant Neurotoxin this compound with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability [mdpi.com]
Veratrum album: A Comprehensive Technical Guide to Veratridine Sourcing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratrum album, commonly known as white hellebore, is a perennial plant of the Melanthiaceae family that has been recognized for centuries for its potent biological activity. This is primarily attributed to a rich profile of steroidal alkaloids, among which veratridine holds significant interest for the scientific community. This compound is a potent neurotoxin that acts as a specific activator of voltage-gated sodium channels, making it an invaluable tool in neuroscience research for studying the mechanisms of ion channel function and neuronal excitability. This technical guide provides an in-depth overview of Veratrum album as a source of this compound, detailing its extraction, purification, quantification, biosynthesis, and mechanism of action.
Data Presentation: this compound Content in Veratrum album
The concentration of this compound and related alkaloids can vary significantly depending on the plant part, geographical location, and season. The following table summarizes quantitative data on alkaloid content in Veratrum album, providing a comparative overview for sourcing considerations.
| Plant Part | Alkaloid | Concentration Range (µg/g to mg/g of dry weight) | Analytical Method | Reference |
| Roots and Rhizomes | Protoveratrine A | Significant, often the highest content | HPLC-MS/MS | [1] |
| Roots and Rhizomes | This compound | Present, quantifiable levels | HPLC-MS/MS | [1] |
| Fruit | Protoveratrine A | Significantly high | HPLC-MS/MS | [1] |
| Fruit | This compound | Present | HPLC-MS/MS | [1] |
| Leaves | Total Alkaloids | ~0.5% | Gravimetric | [2] |
| Roots | Total Alkaloids | ~2% | Gravimetric | [2] |
Experimental Protocols
The isolation and purification of this compound from Veratrum album rhizomes is a multi-step process involving extraction and chromatographic separation. The following protocols are representative methodologies cited in the literature.
Protocol 1: Acid-Base Extraction and Column Chromatography
This protocol is a common method for the initial extraction and partial purification of total alkaloids from Veratrum species.
1. Extraction:
- Obtain dried and powdered rhizomes of Veratrum album.
- Macerate the powdered rhizomes in an acidic aqueous solution (e.g., 5% tartaric acid or a dilute mineral acid like hydrochloric acid with a pH of 2.5-3.5) for a specified period (e.g., 2 hours, repeated 2-3 times) at room temperature.[2][3]
- Filter the mixture to separate the acidic extract from the plant material.
- Wash the acidic extract with a non-polar solvent like diethyl ether to remove fats and other non-alkaloidal impurities.[3]
- Adjust the pH of the aqueous extract to alkaline conditions (pH ~10) using a base such as ammonium hydroxide or sodium carbonate.[2][3] This precipitates the free alkaloids.
- Extract the precipitated alkaloids into an organic solvent like chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids.[2][3]
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.
2. Column Chromatography Purification:
- Prepare a silica gel column. The choice of column size depends on the amount of crude extract to be purified.
- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
- Apply the dissolved extract to the top of the silica gel column.
- Elute the column with a gradient of solvents. A common mobile phase starts with a non-polar solvent like petroleum ether or benzene and gradually increases in polarity by adding a more polar solvent like acetyl acetate or methanol.[4][5]
- Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- Combine fractions containing the compound of interest (this compound) and evaporate the solvent to yield a purified fraction. Further purification may be achieved by repeated column chromatography or preparative HPLC.
Protocol 2: Ammoniacal Solvent Extraction
This method is a variation for the initial extraction of alkaloids.
1. Extraction:
- Grind the undervalued parts of Veratrum album.[6]
- Treat the ground material with a 7.5% solution of diluted ammonium hydroxide.[6]
- Extract the ammoniacal slurry with benzene in a reflux cooler at approximately 40°C.[6]
- Filter the extract and concentrate it using a rotary evaporator at around 50°C under low pressure to obtain the crude alkaloid extract.[6]
2. Purification:
- The crude extract from this method can then be subjected to purification by column chromatography as described in Protocol 1.
Protocol 3: Quantitative Analysis by HPLC-MS/MS
This protocol outlines the analytical method for quantifying this compound in plant extracts.
1. Sample Preparation:
- A liquid-liquid extraction is typically employed to isolate the alkaloids from the plant matrix.[1]
2. HPLC-MS/MS Analysis:
- The analysis is performed on a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[1]
- The system is operated in the multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[1]
- Specific precursor-to-product ion transitions are monitored for this compound to ensure accurate identification and quantification.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of steroidal alkaloids in Veratrum species is believed to originate from cholesterol. While the complete pathway to this compound has not been fully elucidated, key enzymatic steps leading to the intermediate verazine have been identified in the closely related Veratrum californicum.
Caption: Proposed biosynthetic pathway of this compound from cholesterol.
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound from Veratrum album rhizomes.
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound Action
This compound exerts its physiological effects by modulating the activity of voltage-gated sodium channels, leading to a cascade of downstream cellular events.
Caption: Signaling pathway of this compound's action on neurons.
Conclusion
Veratrum album stands out as a primary natural source for the neuroactive alkaloid, this compound. The methodologies for its extraction and purification are well-established, relying on classical acid-base chemistry and chromatographic techniques. The concentration of this compound is highest in the roots, rhizomes, and fruits of the plant. A deeper understanding of its biosynthesis and mechanism of action continues to fuel its use as a critical tool in pharmacological and neuroscientific research. This guide provides a foundational resource for professionals seeking to harness the potential of this compound from this important botanical source.
References
- 1. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103520431A - Preparation method of veratrum alkaloid - Google Patents [patents.google.com]
- 3. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
The Neurotoxicology of Veratridine: An In-depth Examination of its Early Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon species, has long been a pivotal tool in neuropharmacology. Its potent neurotoxic effects, primarily mediated through the persistent activation of voltage-gated sodium channels, have provided researchers with a unique mechanism to probe the intricacies of neuronal excitability, ion channel function, and neurotransmitter release. This technical guide provides a comprehensive overview of the early research on this compound's neurotoxic effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neurotoxins and ion channel modulators.
Core Mechanism of Action: Persistent Sodium Channel Activation
Early investigations into the effects of this compound on excitable membranes consistently pointed to its profound impact on sodium permeability. The foundational work of Ulbricht and others established that this compound modifies the gating properties of voltage-gated sodium channels, leading to a persistent inward sodium current.[1] Unlike the transient sodium influx that characterizes a normal action potential, this compound-modified channels fail to inactivate, resulting in prolonged membrane depolarization.[1]
This compound binds to site 2 on the α-subunit of voltage-gated sodium channels, a site also targeted by other lipid-soluble toxins like batrachotoxin and aconitine.[2] This binding is state-dependent, with a higher affinity for the open state of the channel.[1] Consequently, neuronal firing and membrane depolarization enhance the binding of this compound and its subsequent neurotoxic effects.[3] The persistent sodium influx induced by this compound is the primary trigger for a cascade of downstream events that ultimately lead to neuronal dysfunction and cell death.
Quantitative Analysis of this compound's Neurotoxic Effects
The following tables summarize key quantitative data from early studies on the effects of this compound on neuronal and muscle preparations.
Table 1: Effects of this compound on Neuronal and Muscle Membrane Properties
| Parameter | Preparation | This compound Concentration | Observed Effect | Reference |
| Membrane Potential | Cultured Rat Skeletal Muscle | 10 µM | Oscillations of Em (depolarization to ~-40 mV, hyperpolarization to ~-90 mV) | [4] |
| Cultured Rat Skeletal Muscle | 100 µM | Sustained depolarization | [4] | |
| Single Nodes of Ranvier (Frog) | 1-2.5 µg/mL (~1.5-3.7 µM) | Development of negative after-potentials and slow depolarization (rate of ~7 mV/sec) | [5][6] | |
| Sodium Current | Frog Skeletal Muscle Fibers | 1 µM | Induction of a slowly inactivating inward current with a peak amplitude of 6.7 ± 0.7 µA/cm² at -20 mV | [7] |
| Frog Skeletal Muscle Fibers | 100 µM | Midpoint of modified channel gating shifted 93 mV more negative than normal activation | [8][9] | |
| Neuroblastoma Cells | Not specified | Modified channel slope conductance of 4 pS (20-25% of normal) | [10] | |
| Nav1.7 Channel Gating | HEK293A cells expressing human Nav1.7 | 75 µM | Shift in half-maximal activation voltage from -21.64 ± 0.75 mV to -28.14 ± 0.66 mV | [11][12] |
| HEK293A cells expressing human Nav1.7 | 75 µM | Shift in half-inactivation voltage from -59.39 ± 0.39 mV to -73.78 ± 0.5 mV | [11][12] | |
| Sodium Influx | Neuroblastoma Cells | 80 ± 13 µM (dissociation constant) | Half-maximal activation of Na+ uptake | [13] |
| Neuroblastoma Cells | Not specified | Maximum velocity of Na+ uptake of 48 ± 4 nmol/min/mg | [13] |
Table 2: this compound-Induced Neurotransmitter Release
| Neurotransmitter | Preparation | This compound Concentration | Observed Effect | Reference |
| Dopamine | Rat Brain Striatal Synaptosomes | Not specified | 44% increase in dopamine release in 10 minutes | [14] |
| GABA | Rat Brain Slices | 5 µM | Large increase in the efflux of [³H]-GABA | [15] |
| Acetylcholine | Rat Striatal Synaptosomes | 10 µM | Stimulation of [³H]ACh release | [16] |
| Synaptic Vesicles | Fetal Rat Neocortex Cultures | 100 µM | Five-fold reduction in the mean number of synaptic vesicles per presynaptic element | [17] |
Detailed Experimental Protocols
Voltage-Clamp Studies on Frog Myelinated Nerve Fibers (Ulbricht, 1969)
A quintessential preparation for studying the effects of this compound on sodium channels was the node of Ranvier from single myelinated nerve fibers of the frog (Rana esculenta or Rana pipiens).[5][6][18][19]
-
Preparation: Single motor or sensory nerve fibers were dissected from the sciatic nerve. The fiber was mounted in a chamber that allowed for separate perfusion of a single node of Ranvier.
-
Method: A voltage-clamp technique was employed to control the membrane potential of the node and measure the resulting ionic currents. The "air-gap" method was often used to isolate the nodal membrane electrically.[5][6]
-
Solutions: The external solution typically consisted of a Ringer's solution containing NaCl, KCl, CaCl₂, and a pH buffer. The composition could be altered to isolate specific ionic currents (e.g., replacing NaCl with choline chloride to eliminate sodium currents). This compound was added to the external solution at concentrations ranging from approximately 1.5 to 100 µM.
-
Voltage Protocol: The nodal membrane was held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps of varying amplitude and duration were applied to activate the sodium channels. To study the state-dependent action of this compound, repetitive depolarizing pulses were often used.[8][9]
Ion Flux Assays in Neuroblastoma Cells (Catterall)
Neuroblastoma cells provided a valuable model system for studying the biochemical effects of this compound on sodium channels.
-
Cell Culture: Clonal lines of neuroblastoma cells (e.g., N18) were grown in monolayer cultures.
-
Method: The influx of radioactive sodium (²²Na⁺) was measured to quantify the activity of voltage-gated sodium channels. Cells were pre-incubated with this compound and other toxins. The uptake of ²²Na⁺ was initiated by adding the isotope to the incubation medium. The reaction was stopped after a short period (e.g., 30 seconds) by rapidly washing the cells with a cold, sodium-free solution. The amount of intracellular ²²Na⁺ was then determined by scintillation counting.
-
Solutions: The incubation buffer typically contained physiological concentrations of ions. The effects of different toxins were assessed by adding them to this buffer. Tetrodotoxin was often used as a specific blocker of voltage-gated sodium channels to confirm that the measured ²²Na⁺ influx was mediated by these channels.
Neurotransmitter Release from Synaptosomes
Synaptosomes, which are isolated, sealed nerve terminals, were a widely used preparation to study the effects of this compound on neurotransmitter release.[14][15][16]
-
Preparation: Synaptosomes were prepared from specific brain regions (e.g., corpus striatum, cerebral cortex) by homogenization of the tissue in an iso-osmotic sucrose solution followed by differential and density gradient centrifugation.
-
Method: The synaptosomes were pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]GABA, or [³H]acetylcholine). They were then superfused with a physiological buffer. The release of the radiolabeled neurotransmitter into the superfusate was measured over time. This compound was added to the superfusion medium to stimulate release.
-
Solutions: The superfusion buffer was a physiological salt solution. The ionic composition could be manipulated to investigate the dependence of release on specific ions (e.g., removal of extracellular calcium or sodium).
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with early this compound research.
Caption: this compound's primary signaling cascade leading to neurotoxicity.
Caption: Experimental workflow for voltage-clamp studies of this compound.
Caption: Workflow for neurotransmitter release assays using synaptosomes.
Conclusion
The early research on this compound laid a critical foundation for our understanding of voltage-gated sodium channel function and the mechanisms of neurotoxicity. Through meticulous electrophysiological and biochemical studies, pioneering scientists elucidated the core principle of this compound's action: the persistent activation of sodium channels. The quantitative data and experimental protocols detailed in this guide highlight the rigorous approach taken in these early investigations. For contemporary researchers and drug development professionals, this historical perspective not only offers a deeper appreciation for the evolution of neuropharmacology but also provides a valuable framework for the continued exploration of ion channel modulators and their therapeutic potential. The signaling pathways and experimental workflows, visualized herein, serve as a concise reference to the logical and methodological underpinnings of this seminal research.
References
- 1. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on single neuronal sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced oscillations in membrane potential of cultured rat skeletal muscle: Role of the Na-K pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. After-potentials and large depolarizations of single nodes of Ranvier treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. After-Potentials and Large Depolarizations of Single Nodes of Ranvier Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Na and Ca currents in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-dependent gating of this compound-modified Na channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-dependent gating of this compound-modified Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound modifies open sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine synthesis in rat brain striatal synaptosomes. I. Correlations between this compound-induced synthesis stimulation and endogenous dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-stimulated central synapses in culture: a quantitative ultrastructural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid and slow gating of this compound-modified sodium channels in frog myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rate of this compound action on the nodal membrane. I. Fast phase determined during sustained depolarization in the voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Effect of temperature on veratrinized nodes of Ranvier] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Veratridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that has been instrumental as a pharmacological tool for studying the function of voltage-gated sodium channels (NaV).[1][2] Its primary mechanism of action involves binding to these channels, leading to their persistent activation and a subsequent increase in nerve excitability. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and toxicology. It also details experimental protocols for its study and explores its emerging role in other areas of research, such as oncology.
Mechanism of Action
This compound exerts its effects by binding to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[1][3][4][5] This binding inhibits the inactivation of the channel, causing it to remain in an open state.[5] This leads to a persistent influx of sodium ions (Na+) and continuous depolarization of excitable membranes in neurons and muscle cells.[3]
The key effects of this compound on sodium channels include:
-
Persistent Activation: this compound binding causes the channel to stay open for longer than normal.[2][6]
-
Shift in Activation Threshold: It shifts the voltage-dependence of activation to more negative potentials, meaning the channel opens more easily.[1][7]
-
Inhibition of Inactivation: this compound prevents the channel from entering its fast-inactivated state.[1][3]
This sustained sodium influx has several downstream consequences, most notably a significant increase in intracellular calcium (Ca2+) concentrations.[1] This is due to the activation of voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger. The elevated intracellular Ca2+ can lead to the overproduction of reactive oxygen species and subsequent neuronal damage.[1]
Recent research has also revealed a dual, use-dependent nature of this compound's action, where it can act as either an agonist or an antagonist depending on the electrophysiological stimulation protocol.[8][9] This suggests the possibility of two distinct, use-dependent binding orientations of the toxin.[9]
Binding Site
This compound binds to neurotoxin receptor site 2, a site also targeted by other toxins like batrachotoxin and aconitine.[1] This site is located within the channel pore.[8][9] Studies on the human cardiac sodium channel (NaV1.5) have identified two potential binding regions: one deep within the pore and another at the "mouth" of the pore on the cytosolic side.[10][11][12][13] Experimental evidence suggests that mutations at the mouth site have a significant impact on this compound binding.[11][12][13]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological effects of this compound.
Table 1: In Vitro Efficacy of this compound on NaV1.7
| Parameter | Value | Cell Line | Experimental Conditions |
| IC50 (Peak Current Inhibition) | 18.39 µM | HEK293A cells expressing human NaV1.7 | Whole-cell patch clamp |
| EC50 (Sustained Current) | 9.53 µM | HEK293A cells expressing human NaV1.7 | Whole-cell patch clamp |
Source:[14]
Table 2: Effects of this compound (75 µM) on NaV1.7 Gating Properties
| Parameter | Control | This compound (75 µM) |
| Half-maximal activation voltage (V1/2) | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV |
| Half-inactivation voltage (V1/2) | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV |
Source:[14]
Table 3: Depolarization Potential of Veratrum Alkaloids
| Compound | Concentration for 50% Maximum Depolarization |
| This compound | 3.3 x 10-5 M |
| Cevadine | 3.7 x 10-3 M |
Source:[2]
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Cascade
The primary signaling pathway initiated by this compound involves the persistent activation of voltage-gated sodium channels, leading to a cascade of downstream events.
Caption: this compound-induced signaling cascade in excitable cells.
Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp is a fundamental technique to study the effects of this compound on ion channel function.
Caption: Workflow for whole-cell patch clamp analysis of this compound effects.
Experimental Protocols
Whole-Cell Patch Clamp Recording of this compound Effects on NaV1.7
This protocol is adapted from studies investigating the effects of this compound on human NaV1.7 expressed in HEK293A cells.[14][15]
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Procedure:
-
Culture HEK293A cells stably expressing human NaV1.7.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
To elicit Na+ currents, apply depolarizing voltage steps (e.g., for 50 ms) to a range of potentials (e.g., -80 mV to +50 mV in 5 mV increments).
-
Record baseline currents in the standard extracellular solution.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of this compound.
-
To study steady-state inactivation, apply a 500 ms prepulse to a range of potentials (e.g., -120 mV to 0 mV) before a test pulse to elicit the current.
-
Analyze the data to determine the effects of this compound on peak current amplitude, current kinetics, and the voltage-dependence of activation and inactivation.
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol is based on a study investigating this compound-evoked release of excitatory amino acids in the rat striatum.[16]
Procedure:
-
Implant a microdialysis probe into the striatum of an anesthetized rat.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Switch the perfusion solution to aCSF containing this compound (e.g., 100 µM) to evoke neurotransmitter release.
-
Continue to collect dialysate samples during and after this compound administration.
-
Analyze the dialysate samples for the concentration of neurotransmitters of interest (e.g., glutamate, aspartate) using techniques like HPLC.
Fluorescence-Based Membrane Potential Assay
This high-throughput screening method can be used to identify modulators of this compound's effects.[17][18]
Procedure:
-
Plate cells expressing the target sodium channel in a multi-well plate (e.g., 96-well or 384-well).
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., from a Membrane Potential Blue kit) according to the manufacturer's instructions.[17]
-
Incubate the cells with the dye for a specified period (e.g., 30 minutes at 37°C).[17]
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add test compounds (potential inhibitors or enhancers) to the wells and incubate for a short period.
-
Add this compound to the wells to stimulate sodium channel opening and induce membrane depolarization.
-
Immediately measure the change in fluorescence over time. An increase in fluorescence typically indicates depolarization.
-
Analyze the data to determine the effect of the test compounds on the this compound-induced fluorescence signal.
Pharmacokinetics and Metabolism
This compound is readily absorbed through the skin, mucous membranes, and upon ingestion.[1] In vitro studies using rat liver microsomes have shown that this compound is metabolized by several cytochrome P450 (CYP) isoforms, including CYP1A, CYP2B, CYP2E1, and CYP3A.[19] Seven metabolites of this compound have been identified in these in vitro experiments.[19]
Toxicology
This compound is a potent neurotoxin, and exposure can lead to a range of adverse effects.[2] The tissues most affected are the heart, nerves, and skeletal muscles.[1]
Symptoms of this compound toxicity include:
-
Severe nausea
-
Bradycardia (slow heart rate)
-
Hypotension (low blood pressure)
-
Difficulty breathing
-
Salivation
-
Muscle weakness
Table 4: this compound Toxicity Data (LD50)
| Route of Administration | Animal Model | LD50 |
| Intraperitoneal | Rat | 3.5 mg/kg |
| Intraperitoneal | Mouse | 1.35 mg/kg |
| Subcutaneous | Mouse | 6.3 mg/kg |
| Intravenous | Dog | 19 mg/kg (Lethal Dose) |
Treatment for this compound poisoning is primarily supportive and may include the administration of activated charcoal, atropine, and benzodiazepines in case of seizures.[1]
Structure-Activity Relationship
The chemical structure of this compound, a C-nor-D-homosteroidal alkaloid, is crucial for its activity.[8][9] Studies on various Veratrum alkaloids have provided some insights into the structure-activity relationship. For instance, the presence of 3-carboxylic esters and a benzene group appears to be important for the DNA-damaging effects observed with some of these alkaloids, while a higher number of hydroxyl groups in the A- and B-rings of jervine-type alkaloids is associated with stronger antihypertensive activity.[23] The dichotomous agonist/antagonist activity of this compound may be due to two distinct, use-dependent binding orientations of the molecule within the sodium channel pore.[9]
Emerging Research Areas
Oncology
Recent research has uncovered a novel role for this compound in oncology. It has been shown to upregulate the expression of UBXN2A, a protein involved in protein degradation and cellular stress responses.[3][4] This upregulation can trigger apoptotic cascades in cancer cells.[3] Furthermore, this compound can potentiate the effects of UBXN2A in cells with high levels of mortalin-2 (HSPA9), a chaperone protein that suppresses apoptosis and is often overexpressed in cancers.[3] In vivo studies have shown that this compound administration can induce UBXN2A expression and promote colon cancer cell death.[3] This suggests that this compound could have potential as a chemosensitizing agent.[4]
Conclusion
This compound remains an indispensable tool in pharmacology and neuroscience for the study of voltage-gated sodium channels. Its well-characterized mechanism of action and potent effects make it ideal for investigating ion channel biophysics, screening for novel channel blockers, and modeling pathological states of cellular hyperexcitability. The expanding understanding of its complex interactions with different sodium channel subtypes and its newly discovered activities in areas like oncology promise to keep this venerable neurotoxin at the forefront of biomedical research. Researchers and drug development professionals should be mindful of its potent toxicity and handle it with appropriate safety precautions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mg-132.com [mg-132.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. biotin-11-ctp.com [biotin-11-ctp.com]
- 6. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 7. Actions of this compound on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo inhibition of this compound-evoked release of striatal excitatory amino acids by the group II metabotropic glutamate receptor agonist LY354740 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Investigating the in vitro metabolism of this compound: characterization of metabolites and involved cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies of Veratridine-Induced Membrane Depolarization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on veratridine-induced membrane depolarization. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the core principles, experimental methodologies, and key quantitative data from initial studies in this area.
Core Concepts of this compound Action
This compound, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, acts as a potent neurotoxin by targeting voltage-gated sodium channels (NaV). Its primary mechanism of action involves binding to site 2 on the α-subunit of these channels, which leads to their persistent activation. This sustained opening of sodium channels causes a significant influx of sodium ions (Na+) into the cell, leading to a prolonged membrane depolarization. This initial event triggers a cascade of downstream effects, fundamentally altering cellular excitability and function.[1]
The persistent depolarization induced by this compound has several critical consequences:
-
Inhibition of Channel Inactivation: this compound modifies the gating properties of sodium channels, primarily by inhibiting their inactivation. This means that once activated, the channels remain in an open state for an extended period.[2]
-
Shift in Activation Threshold: The toxin shifts the voltage dependence of activation to more negative potentials, meaning the channels can open at membrane potentials closer to the resting state.[1]
-
Increased Intracellular Calcium: The sustained depolarization opens voltage-gated calcium channels, leading to an influx of extracellular calcium (Ca2+). Additionally, the elevated intracellular Na+ concentration can reverse the direction of the Na+/Ca2+ exchanger, further contributing to a rise in intracellular Ca2+. This increase in cytosolic calcium is a key trigger for a variety of cellular responses, including neurotransmitter release and the activation of intracellular signaling pathways.[1]
-
Neurotoxicity: At higher concentrations, the massive ion dysregulation, particularly the calcium overload, can lead to excitotoxicity and neuronal cell death. This is often mediated by the overproduction of reactive oxygen species (ROS) and the activation of apoptotic pathways like the MAPK signaling cascade.[3][4]
Quantitative Data from Initial Studies
The following tables summarize the key quantitative findings from early investigations into the effects of this compound on various voltage-gated sodium channel subtypes.
| Parameter | Cell Type/Channel | Value | Reference |
| IC50 (Peak Current Inhibition) | HEK293 cells expressing human Nav1.7 | 18.39 µM | [5][6] |
| EC50 (Sustained Current) | HEK293 cells expressing human Nav1.7 | 9.53 µM | [5][6] |
| EC50 (Membrane Depolarization) | HEK293 cells expressing human Nav1.5 | 28 µM | [7][8] |
| EC50 (Membrane Depolarization) | HEK293 cells expressing human Nav1.7 | 8 µM | [7][8] |
| Neurotoxicity (80% cell death) | Primary rat forebrain neurons | 2.5 µM | [9] |
| Parameter | Channel | Effect of this compound (75 µM) | Reference |
| Half-maximal activation voltage (V1/2) | Nav1.7 | Shift from -21.64 mV to -28.14 mV | [5][6] |
| Half-inactivation voltage (V1/2) | Nav1.7 | Shift from -59.39 mV to -73.78 mV | [5][6] |
| Activation Curve Shift | TTX-sensitive and TTX-resistant channels in DRG neurons (25 µM) | Hyperpolarizing shift | [10] |
| Peak Current (Low Concentration) | Murine vas deferens myocyte Nav1.6 (1–10 µM) | Increased amplitude | [10] |
| Peak Current (High Concentration) | Murine vas deferens myocyte Nav1.6 (30–75 µM) | Decreased amplitude | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of this compound-induced membrane depolarization.
Whole-Cell Voltage-Clamp Recordings
This technique is used to measure the ion currents across the membrane of a single cell while controlling the membrane potential.
Objective: To characterize the effects of this compound on the gating properties of voltage-gated sodium channels.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Borosilicate glass capillaries for micropipettes
-
Cell culture of interest (e.g., HEK293 cells expressing a specific Nav subtype, or primary neurons)
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2 with CsOH)
-
This compound stock solution (e.g., 75 mM in ethanol)
Procedure:
-
Prepare cells for recording by plating them on glass coverslips.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2–3 MΩ when filled with the intracellular solution.
-
Mount the coverslip with adherent cells onto the recording chamber of the microscope and perfuse with the extracellular solution.
-
Position the micropipette filled with intracellular solution near a target cell using the micromanipulator.
-
Apply slight positive pressure to the pipette and approach the cell.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -100 mV.
-
To measure current-voltage (I-V) relationships, apply depolarizing voltage steps (e.g., from -80 mV to +50 mV in 5 mV increments for 50 ms).
-
To assess steady-state inactivation, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to 0 mV) before a test pulse to -10 mV.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound and repeat the voltage protocols.
-
Analyze the changes in peak sodium current, sustained current, and the voltage-dependence of activation and inactivation.
Measurement of Intracellular Calcium with Fura-2 AM
This method utilizes a ratiometric fluorescent dye to measure changes in intracellular calcium concentration following cellular stimulation.
Objective: To quantify the increase in intracellular calcium concentration induced by this compound.
Materials:
-
Fluorescence microscope with an excitation wavelength switcher and a camera
-
Cell culture of interest plated on glass coverslips
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without calcium
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (for aiding dye loading)
-
This compound stock solution
Procedure:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 1-5 µM in the physiological salt solution. The addition of a small amount of Pluronic F-127 can facilitate dye loading.
-
Incubate the cells on coverslips in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove the extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
Mount the coverslip onto the microscope stage.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (340/380) for a short period.
-
Apply this compound at the desired concentration to the cells.
-
Record the change in the 340/380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
At the end of the experiment, calibrate the fluorescence signal by determining the maximum ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca2+ and the minimum ratio (Rmin) after chelating all Ca2+ with a chelator like EGTA.
Preparation of Synaptosomes and Neurotransmitter Release Assay
Synaptosomes are isolated presynaptic terminals that retain the machinery for neurotransmitter release.
Objective: To measure the release of neurotransmitters (e.g., GABA, dopamine) from nerve terminals in response to this compound-induced depolarization.
Materials:
-
Rodent brain tissue (e.g., cortex, striatum)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Ficoll or Percoll density gradient solutions
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter (e.g., [3H]GABA, [14C]Dopamine)
-
This compound stock solution
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet and layer it onto a discontinuous Ficoll or Percoll gradient and centrifuge at high speed to separate the synaptosomes from other components like myelin and mitochondria.
-
Collect the synaptosomal fraction from the gradient interface.
-
-
Neurotransmitter Release Assay:
-
Incubate the prepared synaptosomes with a radiolabeled neurotransmitter to allow for its uptake into the synaptic vesicles.
-
Wash the synaptosomes to remove the excess extracellular radiolabel.
-
Resuspend the loaded synaptosomes in Krebs-Ringer buffer.
-
Stimulate the synaptosomes with this compound at various concentrations.
-
At specific time points, separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomal pellet using a scintillation counter.
-
Calculate the percentage of total neurotransmitter released.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound-induced membrane depolarization.
Caption: this compound-induced signaling cascade.
Caption: Workflow for key this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Neurotoxicity of Veratrum nigrum L. and the molecular mechanism of this compound toxicity | Semantic Scholar [semanticscholar.org]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Down regulation of sodium channel Na(v)1.1 expression by this compound and its reversal by a novel sodium channel blocker, RS100642, in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Using Veratridine in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract
Veratridine is a lipid-soluble steroidal alkaloid neurotoxin derived from plants of the lily family.[1][2] It serves as a potent and widely used pharmacological tool for studying the function of voltage-gated sodium channels (NaV). This compound binds to site 2 on the NaV channel, causing persistent activation by preventing channel inactivation.[1][3] This leads to a sustained influx of sodium ions (Na+), membrane depolarization, and subsequent activation of voltage-gated calcium channels (VGCCs), resulting in increased intracellular calcium ([Ca2+]i).[1] These downstream effects make this compound an invaluable agent for inducing neuronal depolarization to study ion channel function, neurotransmitter release, neurotoxicity, and for screening potential therapeutic compounds that modulate neuronal excitability. This document provides detailed protocols for the preparation of primary neuron cultures and the application of this compound in key experimental assays.
Mechanism of Action
This compound exerts its effects by locking voltage-gated sodium channels in an open state.[3] The binding of this compound to the channel pore shifts the activation threshold to a more negative potential and inhibits inactivation, leading to a prolonged influx of Na+.[1] This sustained sodium current depolarizes the neuronal membrane, which in turn activates voltage-gated calcium channels, leading to a significant increase in intracellular calcium concentration.[1][4] This cascade can trigger various downstream cellular events, including the release of neurotransmitters, activation of intracellular signaling pathways, and, at high concentrations or with prolonged exposure, excitotoxicity and cell death.[4][5][6]
Figure 1: this compound signaling cascade in primary neurons.
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Various Applications
| Application | Cell Type | Concentration Range | Reference |
| Neurotransmitter Release | Rat Brain Synaptosomes | 5 - 75 µM | [5] |
| Neurotoxicity / Cell Death | Rat Primary Cortical Neurons | > 10 µM (30 µM used) | [4][7] |
| NaV Channel Gating Studies | HEK293 cells expressing Nav1.7 | 2 - 75 µM | [8] |
| Neuronal Depolarization | Rat Brain Slices | 5 µM - 50 µM | [6] |
| Calcium Imaging | Mouse DRG Neurons | 1 - 30 µM | [9] |
Table 2: Pharmacological Profile of this compound on Human Nav1.7 Channels
| Parameter | Value | Notes | Reference |
| IC₅₀ (Peak Current Inhibition) | 18.39 µM | This compound exhibits a dose-dependent inhibitory effect on the peak Na+ current. | [8][10] |
| EC₅₀ (Sustained Current) | 9.53 µM | Represents the concentration for half-maximal induction of the non-inactivating, sustained Na+ current. | [8] |
| Activation Shift (V₅₀) | ~ -6 mV (at 75 µM) | Shifts the voltage dependence of activation towards a more hyperpolarized potential. | [8] |
Experimental Protocols
Materials and Reagents
-
Primary neurons (e.g., rat cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine coated plates/coverslips[11]
-
This compound (MW: 673.79 g/mol )
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution
-
Hanks' Balanced Salt Solution (HBSS) or desired assay buffer
-
Tetrodotoxin (TTX) as a specific NaV channel blocker (for control experiments)
-
Reagents for specific assays (e.g., MTT, Fura-2 AM, LDH assay kit, neurotransmitter detection kit)
Preparation of this compound Stock Solution:
-
This compound is poorly soluble in aqueous solutions. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol.
-
For a 10 mM stock solution (MW = 673.79), dissolve 6.74 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. This compound solutions in DMSO are unstable and should be prepared fresh or used from small, pre-packaged sizes where possible.[10]
Protocol 1: Culture of Primary Rat Cortical Neurons
This protocol is adapted from standard methods for isolating and culturing primary neurons.[12][13]
-
Plate Coating: Two days prior to dissection, coat culture plates or coverslips with 0.01 mg/mL Poly-L-lysine in sterile water overnight in a cell culture incubator.[11] The next day, wash plates 3-4 times with sterile water and allow them to dry completely.
-
Dissection: Dissect cortices from E18 rat embryos under sterile conditions and place them in ice-cold dissection medium (e.g., Hibernate-A).
-
Dissociation: Transfer tissue to a tube containing a pre-warmed enzymatic solution (e.g., papain) and incubate at 37°C for 10-15 minutes.[12]
-
Trituration: Gently wash the tissue with plating medium (Neurobasal + B-27 + GlutaMAX + serum). Carefully triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved.[12]
-
Plating: Determine cell density using a hemocytometer. Plate neurons at the desired density (e.g., 0.5 - 1.0 x 10^5 cells/cm²) onto the pre-coated plates.
-
Maintenance: Incubate cultures at 37°C in a 5% CO₂ humidified incubator. Perform a partial media change every 3-4 days. Neurons are typically ready for experiments between 8 and 14 days in vitro (DIV).
Protocol 2: Assessment of this compound-Induced Neurotoxicity (LDH Assay)
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[4][14]
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and culture for 8-12 days.
-
Treatment: Gently replace the culture medium with a pre-warmed assay buffer (e.g., HBSS).
-
Add this compound to the desired final concentrations (e.g., 1 µM to 100 µM). Include the following controls:
-
Vehicle Control: Buffer with DMSO/ethanol at the same concentration used for this compound dilution.
-
Positive Control (Maximum LDH Release): A well treated with a lysis buffer (provided in most commercial kits).
-
Specificity Control: Co-treatment of this compound with a NaV channel blocker like Tetrodotoxin (TTX, ~1 µM) to confirm the effect is NaV-dependent.
-
-
Incubation: Incubate the plate at 37°C for the desired duration (e.g., 16-24 hours).[4]
-
LDH Measurement: Carefully collect the supernatant from each well. Measure LDH activity using a commercially available colorimetric LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (lysis) control after subtracting the background from the vehicle control.
Protocol 3: Measurement of this compound-Induced Calcium Influx
Calcium imaging is a powerful technique to measure neuronal activity in real-time using fluorescent calcium indicators.[15][16]
-
Cell Plating: Plate primary neurons on poly-lysine coated glass coverslips or glass-bottom dishes.[11]
-
Dye Loading: At DIV 8-14, load the neurons with a calcium-sensitive dye. For example, incubate cells with 1-5 µM Fura-2 AM or Fluo-4 AM in assay buffer for 30-45 minutes at 37°C or room temperature.
-
Washing: Gently wash the cells 2-3 times with fresh assay buffer to remove excess dye and allow 15-30 minutes for de-esterification.
-
Imaging: Mount the coverslip onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Recording: Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Stimulation: Add this compound (e.g., final concentration of 10-30 µM) to the imaging chamber. For control experiments, pre-incubate cells with inhibitors (e.g., TTX) before adding this compound.
-
Data Acquisition: Record the change in fluorescence intensity over time. Image acquisition speed should be at least 1-2 Hz to capture relevant physiological events.
-
Data Analysis: Quantify the change in fluorescence (ΔF) relative to the initial baseline fluorescence (F₀). The resulting ΔF/F₀ traces represent the change in intracellular calcium concentration.
Figure 2: General workflow for a this compound-induced calcium imaging experiment.
Protocol 4: Measurement of this compound-Induced Neurotransmitter Release
This protocol describes a method to stimulate and measure the release of neurotransmitters like GABA or glutamate from cultured neurons.
-
Cell Culture: Grow primary neurons in 6-well or 12-well plates to a high density.
-
Pre-incubation/Washing: At DIV 10-14, gently wash the neurons twice with a pre-warmed, low-potassium buffer (e.g., HBSS containing 3 mM KCl) to remove basal levels of neurotransmitters.
-
Basal Release: Add fresh buffer to each well and incubate for 10-15 minutes at 37°C. Collect this supernatant to measure the basal (unstimulated) release.
-
Stimulated Release: Replace the buffer with a stimulation buffer containing this compound (e.g., 5-50 µM). For Ca2+-dependent release studies, use a buffer with normal Ca2+ levels (e.g., 1.8-2.7 mM).[5]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Sample Collection: Carefully collect the supernatant, which now contains the released neurotransmitters. Immediately place samples on ice or add a protease inhibitor to prevent degradation.
-
Quantification: Analyze the concentration of the neurotransmitter of interest in the collected supernatants using a suitable method, such as:
-
High-Performance Liquid Chromatography (HPLC).
-
ELISA-based detection kits.
-
Enzyme-coupled fluorometric or colorimetric assay kits.
-
-
Data Analysis: Normalize the amount of released neurotransmitter to the total protein content in each well. Express the stimulated release as a fold-change over the basal release.
Figure 3: Logic for selecting an appropriate this compound-based assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic action of this compound in rat brain neuronal cultures: mechanism of neuroprotection by Ca++ antagonists nonselective for slow Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reevaluation of this compound as a tool for studying the depolarization-induced release of neurotransmitters from nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism by which this compound causes a calcium-independent release of gamma-aminobutyric acid from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of sodium ion influx in depolarization-induced neuronal cell death by high KCI or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 14. innoprot.com [innoprot.com]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Veratridine in High-Throughput Screening Assays for Voltage-Gated Sodium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratridine, a steroidal alkaloid neurotoxin derived from plants of the Liliaceae family, is a valuable pharmacological tool in the study of voltage-gated sodium channels (Nav). It acts as a site 2 neurotoxin, binding to the open state of the channel and causing persistent activation by inhibiting inactivation and shifting the voltage dependence of activation to more negative potentials.[1][2][3] This prolonged channel opening leads to a sustained influx of sodium ions, depolarizing the cell membrane. In high-throughput screening (HTS) assays, this compound is widely used to activate Nav channels, providing a robust and reproducible method to identify and characterize potential channel modulators. This application note provides detailed protocols for utilizing this compound in two common HTS formats: membrane potential assays and sodium flux assays.
Mechanism of Action of this compound
This compound exerts its effects by binding to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[2] This binding event stabilizes the open state of the channel, leading to two primary consequences:
-
Inhibition of Inactivation: this compound prevents the channel from entering the fast-inactivated state, resulting in a persistent inward sodium current.[2]
-
Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative membrane potentials, meaning the channels are more likely to open at resting membrane potentials.[4]
The sustained influx of Na+ ions through this compound-modified channels leads to a prolonged depolarization of the cell membrane. This change in membrane potential can be detected using fluorescent membrane potential dyes. Alternatively, the influx of sodium ions can be directly measured using sodium-sensitive fluorescent indicators. These principles form the basis of HTS assays for identifying compounds that either inhibit (antagonists) or enhance (agonists/potentiators) the activity of Nav channels.
Data Presentation
The following tables summarize quantitative data for this compound and reference compounds in various HTS assay formats.
Table 1: this compound Potency (EC50) in HTS Assays
| Nav Channel Subtype | Cell Line | Assay Type | This compound EC50 (µM) | Reference |
| Nav1.1 | HEK293 | Sodium Flux | 21 | [5] |
| Nav1.2 | HEK293 | Sodium Flux | 16 | [5] |
| Nav1.3 | HEK293 | Sodium Flux | 12 | [5] |
| Nav1.4 | HEK293 | Sodium Flux | 16 | [5] |
| Nav1.5 | CHO | Sodium Flux | 101.8 | [6] |
| Nav1.5 | CHL | Membrane Potential | 26.6 (Red Dye), 20.6 (Blue Dye) | [6] |
| Nav1.5 | HEK293 | Sodium Flux | 23 | [5] |
| Nav1.6 | HEK293 | Sodium Flux | 10 | [5] |
| Nav1.7 | HEK293 | Sodium Flux | 29 | [5] |
| Nav1.7 | HEK293 | Sustained Current | 9.53 | [4] |
| Nav1.1 | CHO | Membrane Potential | 24 | [7][8] |
Table 2: Inhibitor Potency (IC50) in this compound-Activated HTS Assays
| Nav Channel Subtype | Cell Line | Inhibitor | Assay Type | This compound Concentration (µM) | Inhibitor IC50 | Reference |
| Nav1.7 | HEK293 | Tetrodotoxin (TTX) | Membrane Potential | 100 | 0.034 µM | [6] |
| Nav1.7 | HEK293 | Tetracaine | Membrane Potential | 100 | 3.6 µM | [6] |
| Nav1.5 | CHL | Lidocaine | Membrane Potential | 33 (EC80) | 52.4 µM (Red Dye), 135.6 µM (Blue Dye) | [6] |
| Nav1.1 | CHO | Tetrodotoxin (TTX) | Membrane Potential | 30 (EC80) | 18.41 nM | [7][8] |
Table 3: HTS Assay Quality Control Parameters
| Nav Channel Subtype | Cell Line | Assay Type | Positive Control | Negative Control | Z' Factor | Reference |
| Nav1.5 | CHO | Sodium Flux (Activator Screen) | 300 µM this compound | Buffer | 0.83 | [6] |
| Nav1.5 | CHO | Sodium Flux (Inhibitor Screen) | 300 µM this compound | 1 mM Tetracaine + 300 µM this compound | 0.70 | [6] |
| Nav1.7 | HEK293 | Sodium Flux | 60 µM this compound | Buffer | 0.60 | [5] |
Experimental Protocols
Membrane Potential Assay
This protocol describes a fluorescent membrane potential assay to screen for inhibitors of voltage-gated sodium channels.
Materials:
-
Cells stably expressing the Nav channel of interest (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96- or 384-well microplates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices) or equivalent
-
This compound stock solution (in DMSO)
-
Test compounds and reference inhibitors
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
Procedure:
-
Cell Plating:
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 15,000 cells/well for a 384-well plate).
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well (e.g., 20 µL/well for a 384-well plate).
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference inhibitors in assay buffer.
-
Add the compound solutions to the dye-loaded cell plates (e.g., 5 µL/well).
-
Incubate at room temperature for 3-15 minutes.
-
-
This compound Addition and Signal Detection:
-
Prepare a solution of this compound in assay buffer at a concentration that elicits ~80% of the maximal response (EC80). The final concentration will need to be optimized for the specific cell line and Nav subtype.
-
Using a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra), add the this compound solution to the wells (e.g., 12.5 µL/well).
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon this compound addition is indicative of Nav channel activity.
-
Calculate the percent inhibition for each test compound concentration relative to the positive (no inhibitor) and negative (maximal inhibition with a known blocker) controls.
-
Determine the IC50 values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.
-
Assess the quality of the assay by calculating the Z' factor. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.
-
Sodium Flux Assay
This protocol outlines a fluorescent sodium flux assay for screening Nav channel modulators.
Materials:
-
Cells stably expressing the Nav channel of interest
-
Black, clear-bottom 96- or 384-well microplates
-
Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2 or equivalent)
-
This compound stock solution (in DMSO)
-
Test compounds and reference inhibitors
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Optional: Quenching dye (e.g., Ponceau 4R) for no-wash assays.[5]
Procedure:
-
Cell Plating:
-
Follow the same procedure as for the membrane potential assay.
-
-
Dye Loading:
-
Prepare the sodium indicator dye solution according to the manufacturer's protocol.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plates at 37°C for 1 hour.
-
For a no-wash protocol, a quenching dye can be included in the assay buffer.[5] Otherwise, wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Addition:
-
Prepare and add test compounds and controls as described for the membrane potential assay.
-
Incubate for an appropriate time (e.g., 15 minutes).
-
-
This compound Addition and Signal Detection:
-
Prepare a this compound solution in assay buffer.
-
Use a fluorescence plate reader to add the this compound solution and immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of sodium ions.
-
Analyze the data as described for the membrane potential assay to determine percent inhibition, IC50 values, and the Z' factor.
-
Conclusion
This compound is a powerful and versatile tool for the functional activation of voltage-gated sodium channels in high-throughput screening assays. Both membrane potential and sodium flux assays utilizing this compound provide robust and reliable platforms for the discovery and characterization of novel Nav channel modulators. The detailed protocols and quantitative data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this compound-based HTS assays in their drug discovery programs. Careful optimization of assay parameters, including cell density, dye loading conditions, and this compound concentration, is crucial for achieving high-quality, reproducible data.
References
- 1. This compound: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Veratridine in Synaptic Transmission Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Veratridine, a steroidal alkaloid derived from plants of the lily family, is a potent neurotoxin that acts as a valuable tool in the study of synaptic transmission. Its well-characterized mechanism of action on voltage-gated sodium channels allows for the controlled depolarization of neurons, making it an excellent agent for investigating neurotransmitter release, ion channel function, and synaptic plasticity. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound binds to site 2 of the alpha subunit of voltage-gated sodium channels (Nav). This binding has two primary effects:
-
Shift in Activation Voltage: this compound shifts the voltage dependence of activation to more negative potentials, causing the channels to open at the resting membrane potential.
-
Inhibition of Inactivation: It prevents the normal inactivation of the sodium channels, leading to a persistent influx of Na+ ions.[1]
This sustained sodium influx causes a prolonged depolarization of the neuronal membrane. This depolarization, in turn, activates voltage-gated calcium channels (CaV), leading to an increase in intracellular calcium concentration ([Ca2+]i), which is a critical trigger for the exocytosis of synaptic vesicles and the subsequent release of neurotransmitters.[2][3]
Signaling Pathway of this compound-Induced Neurotransmitter Release
Caption: this compound's mechanism of action leading to neurotransmitter release.
Key Applications in Synaptic Transmission Research
-
Studying Neurotransmitter Release: this compound is widely used to evoke the release of various neurotransmitters, including glutamate, GABA, dopamine, and acetylcholine, from synaptosomes, brain slices, and cultured neurons.[4][5][6] This allows for the investigation of the mechanisms of release and the effects of pharmacological agents on this process.
-
Investigating Ion Channel Function: As a specific activator of sodium channels, this compound is instrumental in studying the properties and modulation of these channels.[2]
-
Inducing Synaptic Plasticity: The strong and sustained depolarization induced by this compound can be used to induce forms of synaptic plasticity, providing a model to study the underlying molecular mechanisms.
-
Screening for Neuroprotective Compounds: this compound-induced excitotoxicity serves as a model for screening compounds with potential neuroprotective effects against neuronal damage caused by excessive depolarization and calcium overload.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Dose-Dependent Effects of this compound on Neurotransmitter Release
| Preparation | Neurotransmitter | This compound Concentration (µM) | Effect on Release | Reference |
| Rat Brain Cortex Slices | Endogenous Glutamate | 10 | 288% increase in efflux in the presence of Ca2+ | [3] |
| Rat Brain Cortex Slices | Endogenous Glutamate | 10 | 117% increase in efflux in the absence of Ca2+ | [3] |
| Rat Striatal Synaptosomes | Endogenous Dopamine | Not specified | 44% increase in release | [6] |
| Mouse Brain Synaptosomes | [3H]-GABA | 3 | Significant release, completely inhibited by TTX | [5] |
| Freely Moving Rats (in vivo microdialysis) | Glutamate | 500 (in perfusate) | 301% increase in extracellular levels | [7] |
Table 2: Effects of this compound on Intracellular Ion Concentrations
| Preparation | Ion | This compound Concentration (µM) | Effect on Concentration | Reference |
| Rat Cerebral Cortical Synaptosomes | [Ca2+]i | 1-100 | Concentration-dependent increase | [2] |
| NG108-15 Cells (differentiated) | [Na+]i | 50 | Increase from 10.4 mM to 44.1 mM | [8] |
Experimental Protocols
Protocol 1: this compound-Induced Neurotransmitter Release from Synaptosomes
This protocol describes a method for preparing synaptosomes from rodent brain tissue and measuring this compound-induced neurotransmitter release.
Experimental Workflow for Synaptosome Preparation and Neurotransmitter Release Assay
Caption: Workflow for preparing synaptosomes and measuring neurotransmitter release.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus, striatum)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Sucrose solutions for density gradient (e.g., 0.8 M and 1.2 M sucrose)
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Radiolabeled neurotransmitter or precursor (e.g., [3H]GABA, [3H]dopamine)
-
This compound stock solution (in DMSO or ethanol)
-
Liquid scintillation cocktail and vials
-
Dounce homogenizer, refrigerated centrifuge, superfusion system, scintillation counter.
Procedure:
-
Synaptosome Preparation: a. Dissect the brain region of interest in ice-cold homogenization buffer. b. Homogenize the tissue using a Dounce homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction. e. Resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers). f. Centrifuge at high speed (e.g., 50,000 x g for 60 min). Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers. g. Carefully collect the synaptosome fraction.
-
Neurotransmitter Release Assay: a. Resuspend the synaptosomes in a physiological buffer. b. Pre-incubate the synaptosomes with the radiolabeled neurotransmitter or its precursor for a specific time (e.g., 15-30 min) to allow for uptake. c. Transfer the loaded synaptosomes to a superfusion system. d. Perfuse the synaptosomes with physiological buffer and collect baseline fractions to measure spontaneous release. e. Switch to a buffer containing the desired concentration of this compound (typically 1-100 µM) to stimulate release. f. Collect fractions during and after this compound application. g. Add liquid scintillation cocktail to the collected fractions and quantify the amount of radioactivity using a scintillation counter. h. Express the this compound-evoked release as a percentage of the total radioactivity in the synaptosomes or as a fold increase over baseline.
Protocol 2: this compound-Induced Glutamate Release from Acute Brain Slices
This protocol outlines the preparation of acute brain slices and the measurement of this compound-induced glutamate release.
Experimental Workflow for Brain Slice Preparation and Perfusion
Caption: Workflow for acute brain slice preparation and experimental perfusion.
Materials:
-
Rodent
-
Anesthetic
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2 (carbogen)
-
Vibrating microtome (vibratome)
-
Perfusion system and recording chamber
-
This compound stock solution
-
Method for detecting glutamate (e.g., HPLC with fluorescence detection, enzyme-based assay).
Procedure:
-
Acute Brain Slice Preparation: a. Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated ACSF. b. Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF. c. Prepare acute slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome in ice-cold, carbogenated ACSF. d. Transfer the slices to a holding chamber with carbogenated ACSF and allow them to recover for at least 1 hour at room temperature.
-
Glutamate Release Measurement: a. Transfer a single slice to a recording chamber and continuously perfuse with carbogenated ACSF. b. Collect baseline perfusate samples. c. Switch the perfusion solution to one containing this compound (e.g., 10-100 µM) for a defined period.[3] d. Collect perfusate samples during and after this compound application. e. Analyze the glutamate concentration in the collected samples using a suitable method like HPLC. f. Express the results as the amount of glutamate released per unit of time or as a fold increase over baseline.
Protocol 3: In Vivo Microdialysis to Measure this compound-Induced Dopamine Release
This protocol provides a general outline for using in vivo microdialysis to monitor this compound-induced dopamine release in the brain of a freely moving rodent.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.
Materials:
-
Rodent
-
Anesthetic and stereotaxic apparatus
-
Microdialysis probe and pump
-
Artificial cerebrospinal fluid (ACSF)
-
This compound solution
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) for dopamine analysis.
Procedure:
-
Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal and place it in a stereotaxic frame. b. Perform a craniotomy over the target brain region (e.g., striatum). c. Slowly lower the microdialysis probe to the desired coordinates. d. Secure the probe in place with dental cement. e. Allow the animal to recover from surgery.
-
Microdialysis Experiment: a. Connect the probe to a microinfusion pump and a fraction collector. b. Perfuse the probe with ACSF at a low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples to establish basal dopamine levels. d. Introduce this compound into the perfusate (reverse dialysis) at a known concentration (e.g., 10-100 µM). e. Continue to collect dialysate samples during and after this compound infusion. f. Analyze the dopamine concentration in the dialysate samples using HPLC-ECD. g. Express the results as a percentage of baseline dopamine levels.
Concluding Remarks
This compound is a powerful and versatile tool for researchers studying the intricate processes of synaptic transmission. By inducing a controlled and sustained depolarization of neurons, it allows for the detailed investigation of neurotransmitter release mechanisms, ion channel pharmacology, and synaptic plasticity. The protocols provided here offer a starting point for utilizing this compound in various experimental settings. It is crucial to optimize concentrations and experimental conditions for each specific application and to be mindful of the potential for excitotoxicity, especially in prolonged experiments. With careful experimental design and execution, this compound will continue to be an invaluable compound for advancing our understanding of the nervous system.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Involvement of different calcium channels in K+- and this compound-induced increases of cytosolic calcium concentration in rat cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced release of endogenous glutamate from rat brain cortex slices: a reappraisal of the role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate efflux from rat brain slices and cultures: a comparison of the depolarizing agents potassium, 4-aminopyridine, and veratrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Dopamine synthesis in rat brain striatal synaptosomes. I. Correlations between this compound-induced synthesis stimulation and endogenous dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis study of (+/-)-kavain on this compound-induced glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Veratridine for Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using veratridine, a potent neurotoxin, for the development and study of cardiac arrhythmia models. This compound is a lipid-soluble steroidal alkaloid that acts as a specific opener of voltage-gated sodium channels (NaV), making it an invaluable tool for inducing arrhythmogenic conditions in various experimental setups.
Mechanism of Action
This compound exerts its effects by binding to site 2 on the alpha subunit of voltage-gated sodium channels, including the cardiac-specific isoform NaV1.5.[1][2][3] This binding alters the channel's gating properties, leading to a persistent influx of sodium ions (Na+) by preventing channel inactivation.[4][5] The sustained inward Na+ current causes several downstream effects critical for arrhythmogenesis:
-
Membrane Depolarization: The persistent Na+ influx leads to a sustained depolarization of the cardiomyocyte membrane.[6]
-
Action Potential Prolongation: The delayed repolarization significantly prolongs the action potential duration (APD).[7][8]
-
Intracellular Sodium and Calcium Overload: The accumulation of intracellular Na+ ([Na+]i) reverses the normal function of the sodium-calcium exchanger (NCX), leading to an influx of calcium ions (Ca2+) and subsequent intracellular calcium ([Ca2+]i) overload.[7][9] This calcium overload is a primary trigger for delayed afterdepolarizations (DADs) and arrhythmic contractions.[9]
This cascade of events effectively mimics the cellular pathology of certain genetic channelopathies and ischemic conditions, providing a robust model for studying arrhythmia mechanisms and testing anti-arrhythmic compounds.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. growth-hormone1-43.com [growth-hormone1-43.com]
- 3. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase in PNa and PK of cultured heart cells produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The effects of this compound and BDF 9148 on the action potentials and contractility of the rat right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of antiischemic drugs on this compound-induced hypercontracture in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced intoxication: an in vitro model for the characterization of anti-ischemic compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
Veratridine Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of veratridine in animal studies. This compound, a steroidal alkaloid neurotoxin, is a potent activator of voltage-gated sodium channels, making it a valuable tool for research in neuroscience, cardiovascular physiology, and oncology. This document outlines key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize quantitative data for this compound administration in various animal models. It is crucial to note that the optimal dose can vary significantly based on the animal species, strain, age, and the specific research question.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Intraperitoneal (i.p.) | LD50 | 3.5 mg/kg | [1] |
| Rat | Subcutaneous (s.c.) | TDLo | 0.1 mg/kg | [1] |
| Mouse | Intraperitoneal (i.p.) | LD50 | 1.35 mg/kg | [1] |
| Mouse | Subcutaneous (s.c.) | LD50 | 6.3 mg/kg | [1] |
| Dog | Intravenous (i.v.) | LD | 19 mg/kg | [1] |
LD50: Lethal dose for 50% of the population. TDLo: Lowest published toxic dose.
Table 2: In Vivo Efficacious Doses of this compound
| Species | Route of Administration | Dose | Study Focus | Observed Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.1 mg/kg (every other day for 30 days) | Neurotoxicity/Cardiotoxicity Assessment | No detectable neurotoxicity or cardiotoxicity. | [2] |
| Mouse | Intraperitoneal (i.p.) | 0.125 mg/kg (daily for 28 days) | Oncology (Colon Cancer) | Upregulation of UBXN2A, induction of cancer cell death. | |
| Rat | Oral (p.o.) | 100 mg/kg | Neuropharmacology (Microdialysis) | Reduced this compound-induced glutamate release when co-administered with (+/-)-kavain. | [3] |
| Dog | Intracoronary | 0.10 µg/kg | Cardiovascular Physiology | Reduced mean arterial pressure, heart rate, and left ventricular dP/dtmax. | [4] |
| Dog | Intracoronary | 0.3 µg/kg | Cardiovascular Physiology | Induced reflex coronary vasodilation. | [5] |
Experimental Protocols
The following are detailed methodologies for common in vivo this compound administration routes. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of mice for systemic exposure.
Materials:
-
This compound solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. The animal should be positioned to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Sterilization: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-20 degree angle into the abdominal cavity. Aspirate to ensure no blood or urine is drawn, indicating correct placement.
-
Administration: Slowly inject the this compound solution.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, including changes in behavior, respiration, or mobility.
Protocol 2: Oral Gavage in Rats
Objective: To administer a precise dose of this compound directly into the stomach of a rat.
Materials:
-
This compound solution or suspension
-
Sterile oral gavage needle (16-18 gauge, flexible or curved with a bulbous tip)
-
Sterile syringe
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation: Weigh the rat to calculate the administration volume.
-
Gavage Needle Measurement: Measure the appropriate length for gavage by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.
-
Restraint: Firmly restrain the rat to immobilize its head and straighten its back.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is in the esophagus, slowly administer the this compound solution.
-
Removal: Gently withdraw the gavage needle.
-
Post-procedure Monitoring: Return the rat to its cage and observe for any signs of respiratory distress or discomfort.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Voltage-Gated Sodium Channels
This compound binds to site 2 of the α-subunit of voltage-gated sodium channels (NaV), leading to their persistent activation.[6] This disrupts the normal inactivation process, causing a prolonged influx of sodium ions (Na+) and sustained membrane depolarization.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Experimental Workflow for In Vivo Microdialysis Study
This workflow outlines the key steps in an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter release.[3]
Caption: Workflow for an in vivo microdialysis experiment with this compound.
Experimental Workflow for a Xenograft Cancer Model Study
This workflow details the steps for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: Workflow for a xenograft cancer model study with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo microdialysis study of (+/-)-kavain on this compound-induced glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reflex cardiovascular changes with this compound in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reflex coronary vasodilation evoked by chemical stimulation of cardiac afferent vagal C fibres in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mg-132.com [mg-132.com]
Best Practices for the Dissolution and Storage of Veratridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Veratridine is a potent neurotoxin that acts as a voltage-gated sodium channel (VGSC) activator.[1][2] It binds to site 2 of the VGSC, leading to persistent activation, which inhibits channel inactivation and shifts the activation threshold to a more negative potential.[3] This sustained influx of sodium ions causes membrane depolarization in excitable tissues such as nerve and muscle cells.[3] The resulting increase in intracellular Na+ concentration subsequently activates voltage-gated calcium channels, leading to an influx of Ca2+ and an increase in intracellular calcium levels.[4][5] This cascade of events triggers the release of neurotransmitters.[5] Due to its mechanism of action, this compound is a valuable tool in neuroscience research for studying sodium channel function, neurotransmitter release, and cellular excitability.
Proper handling, dissolution, and storage of this compound are critical to ensure its stability, potency, and the reproducibility of experimental results. This document provides detailed protocols and best practices for working with this compound.
Quantitative Data Summary
The solubility and recommended storage conditions for this compound are summarized in the table below. It is important to note that the purity of commercially available this compound can vary, and purification by methods such as high-performance liquid chromatography (HPLC) may be necessary for sensitive biological studies.[3]
| Parameter | Value | Reference(s) |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | 33.69 mg/mL (50 mM) | [4] |
| Ethanol | Soluble (50 mg/mL) | |
| Chloroform | Freely soluble | |
| Water | pH-dependent; the free base is slightly soluble, but it dissolves readily in 1 M HCl. | [3] |
| Ether | Slightly soluble | [3] |
| Storage (Solid) | ||
| Recommended Temperature | -20°C | |
| Storage (Solutions) | ||
| DMSO Solutions | Store at -20°C for up to one month. Prepare and use on the same day if possible. | [2] |
| Chloroform Solutions | Stable for at least 6 months when stored at -20°C. | |
| General Stock Solutions | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 673.79 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 33.69 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1] When needed, thaw an aliquot at room temperature and ensure it is fully dissolved before use.[2]
Protocol 2: General Handling and Safety Precautions
This compound is a highly toxic compound and should be handled with extreme care.
-
Engineering Controls: Always handle solid this compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses at all times.
-
Waste Disposal: Dispose of all this compound-contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's safety guidelines.
-
Spill Response: In case of a spill, decontaminate the area with an appropriate solvent and dispose of the cleaning materials as hazardous waste. Avoid creating dust from spilled powder.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on excitable cells.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Na+ channel activator | Hello Bio [hellobio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. This compound | 71-62-5 [chemicalbook.com]
- 6. glpbio.com [glpbio.com]
Measuring Sodium Channel Activity with Veratridine Using Fluorescent Dyes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] Their dysfunction is implicated in a variety of disorders, making them important therapeutic targets.[2][3] Veratridine, a steroidal alkaloid neurotoxin, is a well-characterized tool for studying NaV channel function.[4] It binds to site 2 of the channel, leading to persistent activation by inhibiting inactivation and shifting the activation threshold to a more negative potential.[4][5] This sustained influx of sodium ions (Na+) depolarizes the cell membrane.[4]
This application note provides a detailed protocol for measuring this compound-induced sodium channel activity using fluorescent dyes. This method offers a high-throughput-compatible alternative to traditional electrophysiology for screening and characterizing compounds that modulate NaV channels.[2][6] We will cover two main approaches: monitoring changes in intracellular sodium concentration using sodium-sensitive dyes and detecting alterations in membrane potential with voltage-sensitive dyes.
Principle of the Assay
The assay is based on the ability of this compound to force sodium channels into a prolonged open state.[5][7] This leads to a significant influx of Na+ into the cell. This influx can be detected in two ways:
-
Direct Measurement of Intracellular Sodium: Using a fluorescent dye that specifically binds to Na+, an increase in intracellular sodium concentration results in a corresponding change in fluorescence intensity.[3][8]
-
Indirect Measurement via Membrane Potential: The influx of positively charged sodium ions causes depolarization of the cell membrane. This change in membrane potential can be measured using voltage-sensitive fluorescent dyes.[7][9]
Both methods provide a robust and reproducible signal that can be used to quantify the activity of sodium channels and the effects of potential modulators.[2][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general workflow of the fluorescent dye-based assay.
Caption: this compound signaling pathway in activating sodium channels.
Caption: General experimental workflow for the assay.
Materials and Methods
Reagents and Equipment
-
Cell Lines: HEK293 cells stably expressing the human sodium channel subtype of interest (e.g., NaV1.5, NaV1.7).[7][10]
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418).[7]
-
This compound: Stock solution prepared in DMSO.[10]
-
Fluorescent Dyes:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution (e.g., Flex buffer: 10 mM HEPES, 115 mM NaCl, 1 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM glucose, pH 7.4).[10]
-
Sodium Channel Blockers (for control experiments): Tetrodotoxin (TTX), Lidocaine, Flecainide, or Mexiletine.[7][10]
-
Microplates: 96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence Plate Reader: A plate reader with kinetic read capabilities and appropriate filter sets for the chosen dye (e.g., Molecular Devices FLIPR® Tetra or FlexStation® 3).[10]
Experimental Protocols
Protocol 1: Sodium Influx Assay using a Sodium-Sensitive Dye
This protocol is adapted from a method using Asante NaTRIUM Green-2 (ANG-2).[3][11]
-
Cell Plating: Seed HEK293 cells expressing the target NaV channel into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the sodium-sensitive dye (e.g., 5 µM ANG-2 AM) and a quencher (e.g., 1 mM Ponceau 4R to create a no-wash assay) in assay buffer.[11]
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition (for inhibitor screening):
-
This compound Addition and Fluorescence Measurement:
-
Prepare a solution of this compound in assay buffer at a concentration that elicits a robust response (e.g., EC80 concentration, typically 30-60 µM).[3][7]
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading for approximately 20 seconds.[2]
-
Add the this compound solution to the wells and immediately begin kinetic fluorescence measurement for 5-10 minutes.[3] The change in fluorescence is measured (e.g., excitation 470–495 nm, emission 515–575 nm for ANG-2).[3]
-
Protocol 2: Membrane Potential Assay
This protocol is based on the use of the FLIPR Membrane Potential Assay Kit.[7][10][13]
-
Cell Plating: Follow the same procedure as in Protocol 1.
-
Dye Loading:
-
Compound and this compound Addition:
-
Prepare compound and this compound solutions in separate plates. Typically, these are prepared at a higher concentration (e.g., 5X) to be added to the cell plate.[7]
-
Place the cell plate and the compound/veratridine plates into the fluorescence plate reader.
-
The instrument will first add the test compounds (for inhibitor screening) and incubate for a short period.
-
Subsequently, the instrument will add this compound to initiate the depolarization and record the change in fluorescence. For the FLIPR Membrane Potential Blue dye, typical excitation is 485 nm and emission is 525 nm.[10]
-
Data Presentation and Analysis
The primary data output is a kinetic trace of fluorescence intensity over time. The response to this compound is typically quantified as the peak fluorescence change or the area under the curve. For concentration-response experiments, these values are plotted against the compound concentration, and the data are fitted to a four-parameter logistic equation to determine EC50 (for activators) or IC50 (for inhibitors) values.
Quantitative Data Summary
The following tables summarize typical concentration ranges and pharmacological values obtained from the literature for this compound and common sodium channel blockers in these types of assays.
Table 1: this compound Potency on Different NaV Channel Subtypes
| NaV Subtype | Assay Type | Fluorescent Dye | This compound EC50 (µM) | Reference(s) |
|---|---|---|---|---|
| NaV1.1 | Sodium Influx | ANG-2 | 21 | [11] |
| NaV1.2 | Sodium Influx | ANG-2 | 16 | [11] |
| NaV1.3 | Sodium Influx | ANG-2 | 12 | [11] |
| NaV1.4 | Sodium Influx | ANG-2 | 16 | [11] |
| NaV1.5 | Sodium Influx | ANG-2 | 23 | [11] |
| NaV1.5 | Membrane Potential | FMP Blue | ~33 (EC80) | [7] |
| NaV1.5 | Sodium Influx | Brilliant Sodium | 101.8 | [2] |
| NaV1.6 | Sodium Influx | ANG-2 | 10 | [11] |
| NaV1.7 | Sodium Influx | ANG-2 | 29 | [11] |
| NaV1.7 | Membrane Potential | FMP Blue | 8 | [10] |
| NaV1.7 | Electrophysiology | - | 9.53 (sustained current) |[14][15] |
Table 2: IC50 Values of Common NaV Channel Blockers
| Blocker | NaV Subtype | Assay Type | This compound Concentration | Blocker IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| Tetracaine | NaV1.1-1.8 | Sodium Influx | 60 µM | 6-66 | [11] |
| Tetracaine | NaV1.5 | Sodium Influx | 300 µM | 84.4 | [2] |
| Tetrodotoxin | NaV1.5 | Membrane Potential | 33 µM | FMP Red: ~1.5, FMP Blue: ~1.2 | [7] |
| Lidocaine | NaV1.5 | Membrane Potential | 33 µM | FMP Red: ~52.4, FMP Blue: ~135.6 | [7] |
| Flecainide | NaV1.5 | Membrane Potential | 30 µM | 2 | [10] |
| Flecainide | NaV1.7 | Membrane Potential | 30 µM | 13 | [10] |
| Mexiletine | NaV1.5 | Membrane Potential | 30 µM | 9 | [10] |
| Mexiletine | NaV1.7 | Membrane Potential | 30 µM | 30 |[10] |
Conclusion
The use of this compound in combination with fluorescent dyes provides a reliable and efficient method for studying sodium channel activity in a high-throughput format.[2][7] Both sodium-sensitive and membrane potential-sensitive dyes are effective, and the choice between them may depend on the specific cell line, channel subtype, and available instrumentation.[7] This approach is highly valuable for the primary screening of compound libraries to identify novel NaV channel modulators and for the subsequent characterization of their potency and mechanism of action. However, it is important to note that this assay format, which relies on the persistent activation by this compound, may not be suitable for identifying all types of channel blockers, particularly those that preferentially bind to the inactivated state of the channel.[16] Therefore, follow-up studies using electrophysiological methods are recommended for lead compounds.[7]
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. This compound-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Veratridine Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during experiments involving veratridine. The following guides and frequently asked questions (FAQs) provide targeted solutions to common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Cell Response to this compound
Question: We are observing significant variability in the magnitude of depolarization or calcium influx between different batches of cells or even between wells of the same plate. What could be the cause?
Answer: Inconsistent cellular responses to this compound can stem from several factors, ranging from the properties of the compound itself to the specifics of the experimental setup. Here’s a step-by-step troubleshooting guide:
-
This compound Purity and Stability:
-
Purity: Commercially available this compound can vary in purity. Impurities can lead to off-target effects or altered potency. It is recommended to use this compound with a purity of ≥98% as confirmed by HPLC.[1] If high purity is critical, purification from veratrine using HPLC is a preferred method.[2]
-
Solution Stability: this compound solutions can be unstable.[3] It is best to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C for up to one month or -80°C for up to a year, and avoid repeated freeze-thaw cycles.[2][3] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[2]
-
-
Differential Expression of Sodium Channel Subtypes:
-
Cells, even within the same culture, can express different subtypes of voltage-gated sodium channels (NaV). This compound exhibits different affinities and effects on various NaV subtypes. For instance, its potency can differ between NaV1.5 and NaV1.7.[4] This heterogeneity in channel expression will lead to varied responses. Characterize the NaV subtype expression in your cell model to better understand the expected response.
-
-
Use-Dependent Effects:
-
The action of this compound can be "use-dependent," meaning its effect is influenced by the conformational state of the sodium channel.[5][6] The level of channel activity prior to and during this compound application can therefore alter the outcome. Ensure that your experimental protocol maintains a consistent level of cellular activity or membrane potential before and during the application of this compound.
-
-
pH of Experimental Buffer:
Issue 2: this compound Seems to be Acting as an Antagonist Instead of an Agonist
Question: We expected this compound to activate sodium channels and cause depolarization, but in some of our electrophysiology experiments, we are seeing an inhibition of the peak sodium current. Why is this happening?
Answer: This paradoxical effect of this compound is a documented phenomenon and can be explained by its complex mechanism of action.
-
Dual Agonist/Antagonist Activity: this compound can act as both an agonist and an antagonist of voltage-gated sodium channels, depending on the experimental conditions and the electrophysiological stimulation protocol.[6]
-
At certain concentrations and with specific voltage protocols, this compound can cause a hyperpolarizing shift in the activation threshold while also reducing the peak sodium current.[6]
-
Studies on NaV1.7 have shown that this compound can exert a dose-dependent inhibitory effect on the peak current.[5][8]
-
-
Binding to Different Channel States: this compound is thought to have different effects depending on whether it binds to the open or inactivated state of the sodium channel. Binding to the inactivated state can lead to an inhibitory effect on the peak current.[5]
Troubleshooting Steps:
-
Review Your Electrophysiology Protocol: The voltage protocol used can significantly influence whether this compound acts as an agonist or antagonist.[6] Consider modifying your voltage steps and holding potentials.
-
Analyze Dose-Response Relationship: The dual effect can be concentration-dependent. Perform a detailed dose-response curve to characterize the full range of this compound's activity in your specific cell type and experimental setup.
-
Consider the NaV Subtype: The specific subtype of sodium channel being studied can influence the observed effect.
Issue 3: Inconsistent Results in Neurotoxicity or Cell Viability Assays
Question: Our neurotoxicity assays with this compound are giving inconsistent levels of cell death. How can we improve the reproducibility of these experiments?
Answer: Inconsistent results in this compound-induced neurotoxicity assays are often linked to the downstream effects of sodium channel activation and subsequent ionic imbalances.
-
Calcium Overload and Secondary Effects: this compound-induced sodium influx leads to membrane depolarization, which in turn can open voltage-gated calcium channels, leading to an increase in intracellular calcium.[1][9] This calcium overload is a key trigger for excitotoxicity and can activate various downstream cell death pathways, including apoptosis.[10]
-
The extent of calcium influx and subsequent toxicity can be highly sensitive to the cell density, the buffering capacity of the medium, and the duration of exposure.
-
-
Experimental Conditions:
-
Cell Density: Ensure consistent cell plating density across all experiments, as this can affect the microenvironment and the overall response to the toxin.
-
Exposure Time: The duration of this compound exposure is critical. Short exposures can induce delayed apoptosis, while prolonged exposure may lead to more rapid necrotic cell death.[10] Precisely control the exposure time in your protocol.
-
Assay Timing: The timing of your viability or toxicity measurement post-exposure is crucial, as different cell death pathways are activated over different time courses.
-
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the effects of this compound on different voltage-gated sodium channel subtypes.
Table 1: Dose-Dependent Effects of this compound on NaV1.7 Channels
| Effect on NaV1.7 | Parameter | Value | Reference |
| Inhibition of Peak Current | IC₅₀ | 18.39 µM | [5][8] |
| Elicitation of Sustained Current | EC₅₀ | 9.53 µM | [5][8] |
Table 2: Comparative EC₅₀ Values for this compound-Induced Activation
| NaV Subtype | EC₅₀ | Cell Line | Reference |
| NaV1.5 | 28 µM | HEK293 | [4] |
| NaV1.7 | 8 µM | HEK293 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[2][3]
Note: The solubility of this compound is pH-dependent. While it is soluble in DMSO, its solubility in aqueous solutions is low and decreases with increasing pH.[2][7]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects
This protocol outlines a general procedure for studying the effects of this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the sodium channel of interest
-
Extracellular (bath) solution (e.g., in mM: 150 NaCl, 5 KCl, 10 HEPES, 2.5 CaCl₂, 1 glucose, pH adjusted to 7.4 with NaOH)[5]
-
Intracellular (pipette) solution
-
This compound stock solution
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture cells on coverslips suitable for microscopy.
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Record baseline sodium currents using a suitable voltage protocol (e.g., depolarizing steps from a holding potential of -100 mV).[5]
-
Apply this compound at the desired concentration by adding it to the perfusion system.
-
Record sodium currents in the presence of this compound using the same voltage protocol.
-
To study use-dependence, vary the frequency of the depolarizing pulses.[5]
-
Analyze the data for changes in peak current, sustained current, tail current, and shifts in the voltage-dependence of activation and inactivation.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's primary mechanism and downstream signaling cascade.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting this compound experiments.
Logical Relationship of Factors Causing Variability
Caption: Key factors contributing to experimental variability with this compound.
References
- 1. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye [mdpi.com]
- 5. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:71-62-5 | Voltage-gated Na+ channel opener | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound induces apoptotic death in bovine chromaffin cells through superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
how to solve veratridine solubility problems in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with veratridine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic alkaloid with limited solubility in water.[1][2] Its solubility in aqueous solutions is highly dependent on pH.[3][4][5] The free base form is only slightly soluble in water, but it dissolves readily in acidic conditions.[3][4] this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and freely soluble in chloroform.[3][4]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For most biological experiments, DMSO is the recommended solvent for preparing stock solutions of this compound.[4][6] It can be dissolved in DMSO at concentrations up to 50 mM.[6] Ethanol is also a viable option.[4]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: this compound's solubility in aqueous solutions is steeply pH-dependent.[5] As a weak base with a pKa of 9.54, it is significantly more soluble in acidic solutions where it becomes protonated.[3][5] For instance, its solubility can reach up to 18.5 mM at pH 8.07, while it is only 0.61 mM at a pH above 12.[5] The free base form is very slightly soluble in water, but it can be dissolved at up to 50 mg/ml in 1 M HCl.[4]
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo applications, a common method involves using a multi-component solvent system. One such protocol involves initially dissolving this compound in DMSO, then mixing with PEG300, followed by the addition of Tween-80 and finally saline to achieve the desired concentration.[7] This method can yield a clear solution suitable for administration.[7]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][7] When stored at -20°C, solutions in DMSO are generally stable for up to one to three months, and at -80°C, they can be stable for up to a year.[6][7][8] Solutions of this compound in chloroform are stable for at least 6 months when stored at -20°C.[4]
Troubleshooting Guide
Problem: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.
-
Cause: This is a common issue known as "salting out." The high concentration of this compound in the DMSO stock is no longer soluble when introduced to the largely aqueous environment of the culture medium, causing it to precipitate.
-
Solution 1: Increase Final DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). However, a slightly higher final DMSO concentration may be necessary to maintain this compound solubility. Test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Solution 2: Use an Acidic Intermediate Dilution: Before adding to your final culture medium, you can try diluting your DMSO stock in a small volume of slightly acidic buffer (e.g., pH 6.0).[2] This can help to keep the this compound protonated and in solution before the final dilution.
-
Solution 3: Warm the Medium: Gently warming the cell culture medium to 37°C before and during the addition of the this compound stock can sometimes help to increase its solubility.[9]
-
Solution 4: Vortex While Diluting: Add the this compound stock solution dropwise to the culture medium while vortexing or stirring vigorously. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
Problem: I am observing variability in my experimental results when using this compound.
-
Cause 1: Incomplete Dissolution: Your this compound stock solution may not be fully dissolved, leading to inaccurate concentrations in your experiments.
-
Solution 1: Ensure your stock solution is completely clear before use. If necessary, you can gently warm the solution or sonicate it to aid dissolution.[9][10]
-
Cause 2: Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound.
-
Solution 2: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[6][7] Avoid repeated freezing and thawing.[7]
Quantitative Data: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 33.69 | 50 | |
| Ethanol | 50 | ~74 | [4] |
| 1 M HCl | 50 | ~74 | [4] |
| 150 mM NaCl (pH 8.07) | ~12.5 | 18.5 | [5] |
| 150 mM NaCl (pH >12) | ~0.41 | 0.61 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 673.79 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 33.69 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[9][10]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months or -80°C for up to one year.[7][8]
-
Protocol 2: Preparation of an Acidic Aqueous this compound Solution
-
Materials:
-
This compound powder
-
1 M Hydrochloric Acid (HCl)
-
Sterile water
-
pH meter
-
Sterile containers
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 1 M HCl to achieve a concentration of up to 50 mg/mL.[4]
-
Once fully dissolved, the solution can be further diluted with sterile water or an appropriate buffer to the desired working concentration.
-
Adjust the pH of the final solution as required for your experiment, keeping in mind that increasing the pH may cause precipitation.
-
Sterile filter the final solution if necessary.
-
Use the solution fresh or store it at 4°C for short-term use. For longer-term storage, consult stability data for your specific formulation.
-
Visualizations
Caption: this compound's mechanism of action on neuronal channels.
References
- 1. This compound | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Supramolecular Complexes of Plant Neurotoxin this compound with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Purification, solubility, and pKa of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Na+ channel activator | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ≥98% (TLC), solid, Na⁺ channel opener, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Sodium Channel | TargetMol [targetmol.com]
veratridine assay variability and how to reduce it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in veratridine assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound assay and what is its primary use?
A this compound assay is a cell-based functional assay used to study voltage-gated sodium channels (Navs). This compound is a neurotoxin that binds to and persistently activates these channels, leading to a sustained influx of sodium ions (Na+) and depolarization of the cell membrane.[1][2] This activity is typically measured using fluorescent dyes sensitive to membrane potential or intracellular sodium concentration.[3][4] The assay is widely used in drug discovery to screen for compounds that inhibit or modulate the activity of specific sodium channel isoforms, which are important therapeutic targets for conditions like pain, epilepsy, and cardiac arrhythmias.[3]
Q2: What are the most common sources of variability in this compound assays?
Variability in this compound assays can stem from multiple sources, which can be broadly categorized as experimental, biological, and compound-related. Key factors include:
-
Assay Design: The choice of Nav channel subtype, activator (this compound), and detection method (e.g., membrane potential vs. sodium influx) can introduce bias. For instance, conventional this compound-based membrane potential assays are known to preferentially identify pore-blocking compounds while failing to detect other types of inhibitors.[5]
-
Reagent Consistency: The concentration and purity of this compound, the quality and loading efficiency of fluorescent dyes, and the composition of assay buffers are critical.
-
Cellular Conditions: Cell health, passage number, plating density, and the level of sodium channel expression can significantly impact the response.[6]
-
Instrument Settings: Incorrect filter sets for fluorescence detection or suboptimal instrument gain can lead to a poor signal-to-background ratio.[6]
-
Lab Technique: Inconsistent pipetting, temperature fluctuations, and inadequate mixing are common sources of well-to-well variability.[7]
Q3: How does this compound's mechanism of action contribute to assay variability?
This compound's complex mechanism can introduce variability in several ways:
-
State-Dependence: this compound preferentially binds to the open state of the sodium channel.[8] This means the magnitude of the response is highly dependent on the initial stimulus and the proportion of channels that are open and available for binding.
-
Concentration-Dependence: this compound can have a dual effect on sodium currents, with lower concentrations enhancing the current and higher concentrations becoming inhibitory for some channel subtypes.[9] This necessitates careful optimization of its concentration.
-
Isoform Specificity: this compound's interaction can differ between Nav channel isoforms, leading to distinct response profiles (e.g., stable plateau vs. oscillations).[4] This can affect assay development and data interpretation when comparing different channel targets.
-
Slow Kinetics: The binding and unbinding of this compound are slow processes, which can influence incubation times and the timing of signal detection.[1]
Q4: Why is my signal-to-background ratio (assay window) low in my fluorescence-based assay?
A low signal-to-background ratio can be caused by several factors:
-
High Background Fluorescence: In fluorescent sodium influx assays, extracellular dye that has not been washed out can cause high background. This can be resolved by including a wash step or, more conveniently for high-throughput screening, by adding a quencher dye like Ponceau 4R to the assay buffer.[3]
-
Suboptimal Activator Concentration: The concentration of this compound may be too low to elicit a robust response. An EC80-EC90 concentration is typically recommended for screening assays.
-
Low Channel Expression or Function: The cell line may not express a sufficient number of functional sodium channels on its surface.
-
Incorrect Instrument Filters: For time-resolved fluorescence resonance energy transfer (TR-FRET) assays, using the exact recommended emission filters is critical; incorrect filters are a common reason for assay failure.[6]
Troubleshooting Guides
Problem: High Well-to-Well Variability or Poor Reproducibility
High variability can mask real biological effects and lead to unreliable results. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: A flowchart for troubleshooting high assay variability.
Problem: Low Assay Window or Weak Signal
A small assay window makes it difficult to distinguish true hits from noise.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a full dose-response curve for this compound to determine the optimal concentration (typically EC80-EC90) that provides a robust and stable signal without causing toxicity. |
| Low Channel Expression/Function | Confirm the expression and functionality of the target sodium channel using an orthogonal method like patch-clamp electrophysiology. If expression is low, consider generating a higher-expressing stable cell line. |
| Inefficient Fluorescent Dye Loading | Optimize dye loading by adjusting incubation time and temperature (e.g., 60 minutes at 35°C).[10] Ensure that any solvents used (like Pluronic F-127) are at the correct concentration to aid dye solubility without harming cells. |
| High Background Fluorescence | For sodium influx assays, implement a wash step after dye loading or add an external quencher (e.g., 1 mM Ponceau 4R) to the buffer to eliminate the signal from extracellular dye.[3] |
| Incorrect Instrument Settings | Consult the instrument and reagent manufacturer's guidelines for the correct excitation/emission wavelengths and filter sets. Optimize the gain setting to maximize signal without saturating the detector. |
Problem: Unexpected Pharmacological Results
This occurs when reference compounds do not behave as expected or hit rates are unusually high or low.
| Possible Cause | Recommended Solution |
| Assay Design Bias | Be aware that the this compound assay is biased towards detecting open-channel or pore blockers.[5] State-dependent inhibitors that bind to the inactivated state may show weak or no activity. Consider alternative assay formats, such as using a different activator or a mutant channel, to detect different classes of modulators.[5] |
| Compound-Related Issues | Test compound solubility in the final assay buffer. High concentrations of DMSO can be toxic to cells; ensure the final concentration is tolerated. Visually inspect plates for compound precipitation. |
| This compound and Test Compound Interaction | If a test compound competes with this compound for the same or an allosterically coupled binding site, its apparent potency may be reduced at high this compound concentrations. Consider running inhibitor dose-response curves at a lower (e.g., EC50) concentration of this compound. |
| Outdated Calibration | For assays that rely on a calibration curve, ensure it is generated fresh for each experiment or, at a minimum, for each new lot of reagents to avoid systematic drift in results.[7] |
Data Presentation & Reference Values
Summarized below are reference pharmacological values that can be used to benchmark assay performance. Note that potencies can vary significantly based on the specific assay conditions and cell line used.
| Parameter | Nav Subtype | Value (µM) | Assay Type | Reference |
| This compound EC50 | hNav1.1 - 1.7 | 10 - 29 | Sodium Influx (ANG-2) | [3] |
| This compound EC50 | hNav1.7 | 9.53 | Patch Clamp (Sustained Current) | [11] |
| Tetracaine IC50 | hNav1.1 | 52 | Sodium Influx (ANG-2) | [3] |
| Tetracaine IC50 | hNav1.5 | 14 | Sodium Influx (ANG-2) | [3] |
| Tetracaine IC50 | hNav1.7 | 21 | Sodium Influx (ANG-2) | [3] |
| Tetracaine IC50 | hNav1.7 | 3.6 | Membrane Potential | [5] |
| TTX IC50 | hNav1.7 | 0.034 | Membrane Potential | [5] |
Experimental Protocols & Visualizations
This compound's Mechanism of Action on Sodium Channels
This compound binds to neurotoxin receptor site 2 on the voltage-gated sodium channel, which is accessible when the channel is in the open conformation. This binding inhibits channel inactivation, leading to a persistent influx of Na+ ions, which depolarizes the cell membrane.
Caption: this compound binds to open Nav channels, preventing inactivation.
Protocol: High-Throughput Fluorescent Sodium Influx Assay
This protocol is adapted from a no-wash assay design suitable for high-throughput screening.[3]
References
- 1. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 4. This compound-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye. [repository.cam.ac.uk]
- 5. pnas.org [pnas.org]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. www1.wfh.org [www1.wfh.org]
- 8. This compound modifies open sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of this compound on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Veratridine Washout from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the best methods for washing out veratridine from tissue samples. This compound's lipophilic nature and persistent binding to voltage-gated sodium channels make its removal challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide
Encountering issues with this compound washout can compromise experimental results. This guide provides solutions to common problems.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or slow reversal of this compound's effects after washout. | This compound is highly lipophilic and partitions into the cell membrane, making simple buffer washes ineffective. | 1. Utilize a cyclodextrin-based washout solution: Cyclodextrins can encapsulate this compound, facilitating its removal from the tissue.[1][2] Refer to the detailed protocol below. 2. Increase the duration and volume of the washout: Prolonged perfusion with a larger volume of washout solution can help to gradually remove the bound this compound. 3. Optimize temperature: While lower temperatures can increase the affinity of this compound for its binding site, slightly increasing the temperature of the washout buffer (e.g., to 30-32°C) may enhance its dissociation.[3] |
| High background noise or persistent neuronal firing after washout. | Residual this compound continues to activate sodium channels, leading to spontaneous activity. | 1. Confirm complete washout with a control experiment: After the washout protocol, apply a known sodium channel blocker like tetrodotoxin (TTX) to see if the activity is abolished. This will confirm if the persistent activity is due to sodium channel opening. 2. Employ a cyclodextrin-based washout: This is the most effective method for sequestering residual this compound.[1][2] |
| Variability in washout efficiency between experiments. | Inconsistent washout parameters such as time, temperature, or solution composition. | 1. Standardize the washout protocol: Ensure consistent timing, temperature, and solution composition for all experiments. 2. Prepare fresh washout solutions for each experiment: This ensures the optimal performance of components like cyclodextrins. |
| Tissue damage after prolonged washout procedures. | Extended exposure to perfusion solutions or high concentrations of washout reagents can be detrimental to tissue health. | 1. Monitor tissue health: Use live/dead cell staining or monitor electrophysiological parameters of control cells to assess tissue viability. 2. Optimize cyclodextrin concentration: Use the lowest effective concentration of cyclodextrin to minimize potential off-target effects. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to wash out this compound from tissue samples?
A1: this compound is a lipid-soluble (lipophilic) molecule.[1] This property allows it to readily cross cell membranes and accumulate within the lipid bilayer. Its binding site on voltage-gated sodium channels is also within the membrane.[4] This partitioning into the lipid phase makes it resistant to removal by simple aqueous buffer washes.
Q2: What is the mechanism of action of this compound?
A2: this compound binds to site 2 of the α-subunit of voltage-gated sodium channels (Nav). This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions and continuous depolarization of the cell membrane.[5][6] This sustained depolarization is responsible for the neurotoxic effects of this compound.
Q3: How do cyclodextrins help in washing out this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate lipophilic molecules like this compound within their cavity, forming a water-soluble inclusion complex.[1][2] This complex can then be more easily washed away from the tissue using an aqueous buffer.
Q4: Are there any alternatives to cyclodextrins for this compound washout?
A4: While cyclodextrins are a promising approach, other methods to enhance the removal of lipophilic drugs include the use of lipid-based formulations or increasing the perfusion rate and duration. However, for this compound, cyclodextrin-mediated removal is a targeted approach based on its molecular properties.
Q5: Can I reuse my washout solution?
A5: It is not recommended to reuse washout solutions, especially those containing cyclodextrins. The effectiveness of the cyclodextrin is dependent on its concentration gradient and its ability to sequester this compound. Reusing the solution would introduce this compound back into the system and reduce the efficiency of the washout.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects and its interaction with cyclodextrins.
Table 1: this compound Activity on Voltage-Gated Sodium Channels
| Parameter | Channel Subtype | Value | Reference |
| IC50 (Peak Current Inhibition) | Nav1.7 | 18.39 µM | [5][6] |
| EC50 (Sustained Current) | Nav1.7 | 9.53 µM | [5][6] |
| EC50 (Fluorescence Response) | Nav1.5 | 28 µM | [7] |
| EC50 (Fluorescence Response) | Nav1.7 | 8 µM | [7] |
Table 2: Thermodynamic Parameters of this compound-Cyclodextrin Inclusion Complex Formation
| Cyclodextrin | Binding Affinity (Ka, M-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| β-CD | 130 ± 20 | 1.0 (fixed) | -3.9 ± 0.2 | 1.0 |
| γ-CD | 360 ± 30 | 1.0 (fixed) | -5.7 ± 0.2 | 2.2 |
| SBCD | 300 ± 20 | 1.0 (fixed) | -5.4 ± 0.1 | 2.0 |
Data obtained from isothermal titration calorimetry (ITC) experiments.[1]
Experimental Protocols
Protocol 1: Cyclodextrin-Assisted Washout of this compound from Brain Slices
This protocol describes a method for washing out this compound from acute brain slices using a cyclodextrin-based solution. This method is particularly useful for electrophysiological recordings where a complete reversal of this compound's effects is crucial.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (in DMSO or ethanol)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Standard brain slice preparation and recording setup
Procedure:
-
Baseline Recording: Perfuse the brain slice with standard aCSF and establish a stable baseline recording (e.g., field potentials, patch-clamp recordings).
-
This compound Application: Switch to aCSF containing the desired concentration of this compound (e.g., 10-50 µM). Perfuse until the desired effect is observed and stabilized.
-
Standard Washout (Optional): Perfuse the slice with standard aCSF for 10-15 minutes. This will remove the free this compound in the bath but is unlikely to completely reverse the effects.
-
Cyclodextrin Washout:
-
Prepare a washout solution of aCSF containing 1-5 mM HP-β-CD.
-
Perfuse the brain slice with the HP-β-CD containing aCSF for at least 20-30 minutes.
-
Monitor the electrophysiological recordings for the reversal of this compound's effects. The time required for complete washout may vary depending on the tissue and the initial this compound concentration.
-
-
Return to Standard aCSF: After the cyclodextrin wash, perfuse the slice with standard aCSF for at least 10 minutes to wash out the cyclodextrin and re-establish a stable baseline.
Visualizations
This compound's Mechanism of Action on Voltage-Gated Sodium Channels
Caption: this compound binds to open sodium channels, preventing inactivation and causing persistent Na+ influx.
Experimental Workflow for this compound Application and Washout
Caption: A typical experimental workflow for studying the effects of this compound and its subsequent washout.
Logical Relationship for Troubleshooting Incomplete Washout
Caption: Troubleshooting logic for addressing incomplete this compound washout.
References
- 1. Supramolecular Complexes of Plant Neurotoxin this compound with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Complexes of Plant Neurotoxin this compound with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of temperature on this compound action in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
refining experimental protocols for veratridine application
Welcome to the technical support center for the experimental application of veratridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a neurotoxin that specifically targets voltage-gated sodium channels (NaV).[1][2][3][4] It binds to site 2 on the alpha-subunit of these channels, which prevents their inactivation.[4] This leads to a persistent influx of sodium ions, causing continuous depolarization of excitable membranes in neurons and muscle cells.[2][5]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM.[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C for up to six months or -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][3] For experiments, it is best to prepare fresh working solutions from the stock on the day of use.[1][2]
Q3: What are the typical working concentrations of this compound in cell-based assays?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific sodium channel subtype being studied. For instance, in HEK293 cells expressing Nav1.7, this compound shows a dose-dependent inhibitory effect on the peak current with an IC50 of 18.39 µM, while it elicits a sustained current with an EC50 of 9.53 µM.[6][7][8] For other Nav subtypes, EC50 values can range from 8 µM to 29 µM.[9][10][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies with rodents. For instance, intraperitoneal administration in mice for oncology studies has been validated at doses of 0.1–0.2 mg/kg daily.[4] In rats, intrathecal infusions of this compound at concentrations ranging from 0.4 µM to 25 µM have been used to study its effects on the spinal cord.[12]
Troubleshooting Guides
Issue 1: Inconsistent or no response to this compound application in cell culture.
-
Question: I am not observing the expected depolarization or calcium influx in my cells after applying this compound. What could be the issue?
-
Answer:
-
This compound Degradation: Ensure that your this compound stock solution has been stored correctly and that the working solution was freshly prepared. This compound solutions can be unstable.[13]
-
Incorrect Concentration: The effective concentration of this compound is cell-type specific. Perform a dose-response experiment to determine the optimal concentration for your cells.[14]
-
Low Expression of Target Channels: The cells you are using may not express a sufficient number of voltage-gated sodium channels for a robust response. This is a known issue in cell lines like Neuro-2a.[15]
-
Channel State: this compound preferentially binds to activated sodium channels. Ensure your experimental conditions allow for channel opening.
-
Precipitation: this compound has low aqueous solubility. Avoid preparing working solutions in aqueous buffers directly; dilute the DMSO stock in your experimental buffer just before use.[4]
-
Issue 2: High levels of cell death observed after this compound treatment.
-
Question: My cells are dying after I apply this compound, even at concentrations where I expect to see a physiological response. How can I mitigate this?
-
Answer:
-
Excitotoxicity: Prolonged depolarization and excessive calcium influx due to persistent sodium channel activation can lead to excitotoxicity and apoptotic cell death.[16][17]
-
Reduce Incubation Time: Limit the duration of this compound exposure to the minimum time required to observe your desired effect.
-
Optimize Concentration: A high concentration of this compound can induce cell death. Titrate down to a lower concentration that still elicits a measurable response. For example, this compound concentrations of 0.25 mM and 1 mM can cause cell death in 24 hours.[1]
-
Calcium-Free Media: To determine if the cell death is calcium-dependent, you can perform the experiment in a calcium-free extracellular solution.[17]
-
Issue 3: High background signal or variability in calcium imaging experiments.
-
Question: I am getting a high background fluorescence or a lot of well-to-well variability in my Fura-2 AM calcium imaging assay with this compound. What are the possible causes?
-
Answer:
-
Incomplete Dye Hydrolysis: Ensure that the cells are given enough time to de-esterify the Fura-2 AM intracellularly after loading. A 30-minute wash step is recommended.[18]
-
Uneven Dye Loading: Inconsistent dye loading can lead to variability. Ensure a homogenous cell monolayer and consistent loading conditions (time, temperature, dye concentration).[19]
-
Autofluorescence: Cell culture medium components can be autofluorescent. Use a phenol red-free medium for your experiments.
-
Compound Interference: If you are screening other compounds in the presence of this compound, they might interfere with the fluorescence of Fura-2. Run appropriate controls with the compounds alone.[20]
-
Quantitative Data Summary
Table 1: IC50 and EC50 Values of this compound for Different Sodium Channel Subtypes
| Channel Subtype | Cell Line | Effect | Value (µM) | Reference |
| Nav1.1 | CHO | Agonist (EC50) | 21 | [9] |
| Nav1.2 | CHO | Agonist (EC50) | 16 | [9] |
| Nav1.3 | CHO | Agonist (EC50) | 12 | [9] |
| Nav1.4 | CHO | Agonist (EC50) | 16 | [9] |
| Nav1.5 | CHO | Agonist (EC50) | 23 | [9] |
| Nav1.5 | - | Agonist (EC50) | 28 | [10][11] |
| Nav1.6 | CHO | Agonist (EC50) | 10 | [9] |
| Nav1.7 | HEK293A | Peak Current Inhibition (IC50) | 18.39 | [6][7][8] |
| Nav1.7 | HEK293A | Sustained Current (EC50) | 9.53 | [6][7][8] |
| Nav1.7 | CHO | Agonist (EC50) | 29 | [9] |
| Nav1.7 | - | Agonist (EC50) | 8 | [10][11] |
| hNav1.1 | - | Agonist (EC50) | 24 | [14] |
Experimental Protocols
Detailed Protocol for this compound-Induced Calcium Imaging using Fura-2 AM
This protocol is adapted for cultured neurons, such as dorsal root ganglion (DRG) neurons.[21]
Materials:
-
Cultured neurons on coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fura-2 AM (2 µM in extracellular solution)
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 10 HEPES, 5 glucose, pH 7.4
-
High potassium extracellular solution (for cell viability check): 104 NaCl, 40 KCl, 2 CaCl2, 10 HEPES, 5 glucose, pH 7.4
-
Fluorescence imaging system with 350 nm and 380 nm excitation wavelengths
Procedure:
-
Fura-2 AM Loading:
-
Incubate the coverslips with cultured neurons in 2 µM Fura-2 AM in standard extracellular solution for a specified time (e.g., 30-60 minutes) at 37°C and 5% CO2.[18][21]
-
Wash the coverslips with standard extracellular solution to remove excess Fura-2 AM.
-
Allow the cells to de-esterify the dye by incubating for 15 minutes at 37°C followed by 15 minutes at room temperature.[21]
-
-
Imaging Setup:
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope.
-
Perfuse the cells with standard extracellular solution for at least 5 minutes to establish a stable baseline fluorescence.[21]
-
-
This compound Application and Data Acquisition:
-
Acquire baseline fluorescence images by alternating excitation at 350 nm and 380 nm and measuring emission at ~510 nm.
-
Perfuse the cells with the desired concentration of this compound in the extracellular solution.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
At the end of the experiment, perfuse with high potassium solution to depolarize all viable neurons as a positive control.[21]
-
-
Data Analysis:
-
Perform background subtraction for both wavelengths.
-
Calculate the ratio of the fluorescence intensity at 350 nm to that at 380 nm (F350/F380).
-
Changes in this ratio are proportional to changes in intracellular calcium concentration.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for calcium imaging.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Na+ channel activator | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. mg-132.com [mg-132.com]
- 5. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Intrathecal this compound Administration Increases MAC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces apoptotic death in bovine chromaffin cells through superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotoxic action of this compound in rat brain neuronal cultures: mechanism of neuroprotection by Ca++ antagonists nonselective for slow Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Confirming Veratridine's Sodium Channel-Mediated Effects with Tetrodotoxin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the sodium channel-dependent effects of the neurotoxin veratridine. By utilizing the highly specific sodium channel blocker, tetrodotoxin (TTX), researchers can unequivocally attribute the physiological and cellular responses of this compound to its interaction with voltage-gated sodium channels.
This compound, a steroidal alkaloid derived from plants of the lily family, acts as a potent neurotoxin by binding to site 2 of voltage-gated sodium channels.[1][2] This binding prevents the inactivation of these channels, leading to a persistent influx of sodium ions, membrane depolarization, and a subsequent increase in intracellular calcium concentrations.[1] To confirm that the observed effects of this compound are specifically mediated by sodium channels, the potent and selective sodium channel blocker, tetrodotoxin (TTX), is an indispensable tool. TTX physically occludes the outer pore of the sodium channel, effectively blocking sodium ion permeation and preventing the generation and propagation of action potentials.[3][4][5] This guide details experimental methodologies and presents comparative data to illustrate how TTX is employed to validate the mechanism of action of this compound.
Mechanism of Action: A Tale of Two Toxins
This compound and Tetrodotoxin target the same protein—the voltage-gated sodium channel—but through distinct binding sites and mechanisms, making TTX the perfect tool to confirm this compound's mode of action.
dot
Comparative Efficacy of this compound and Inhibition by TTX
The following tables summarize quantitative data from various studies, illustrating the effects of this compound on sodium channels and the inhibitory action of TTX.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Peak Na+ Current | Murine Vas Deferens Myocytes | 1-10 µM | Enhanced | [6][7] |
| ≥30 µM | Inhibited | [6][7] | ||
| Human Nav1.7 in HEK293A cells | 2-75 µM | Dose-dependent inhibition (IC50 = 18.39 µM) | [8] | |
| Sustained Na+ Current | Human Nav1.7 in HEK293A cells | 30-100 µM | Enhanced (EC50 = 9.53 µM) | [8] |
| Membrane Potential | Cultured Rat Skeletal Muscle | 10⁻⁶ M - 10⁻⁵ M | Oscillations (Depolarization to ~-40 mV, Hyperpolarization to ~-90 mV) | [9] |
| Calcium Response | Dorsal Root Ganglion (DRG) Neurons | 30 µM | Heterogeneous calcium responses | [10] |
| Parameter | Cell Type / Channel | This compound Concentration | TTX Concentration | % Inhibition / Effect | Reference |
| This compound-induced signals | Nav1.7-expressing cells | 100 µM | IC50 = 0.034 ± 0.005 µM | 50% inhibition | [11] |
| This compound-induced oscillations | Cultured Rat Skeletal Muscle | 10⁻⁶ M | 10⁻⁶ M | Prevented oscillations | [9] |
| This compound-induced contractions | Murine Vas Deferens | ≥3 µM | Not specified | TTX-sensitive contractions | [6][7] |
| This compound-induced calcium responses | DRG Neurons | 30 µM | 0.3 µM | Blocked 92% of responses | [10] |
| Nav1.7 Peak Current | Human Nav1.7 in HEK293A cells | - | 500 nM | 70.36% reduction | [8] |
| - | 1 µM | 96.3% reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols used to study the interplay between this compound and TTX.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane.
Objective: To measure the effect of this compound on voltage-gated sodium currents and confirm their identity using TTX.
Cell Preparation:
-
Freshly dissociate single smooth muscle cells from murine vas deferens.[6]
-
Alternatively, use cell lines engineered to express specific sodium channel subtypes, such as HEK293A cells expressing human Nav1.7.[8]
Solutions:
-
Bath Solution (extracellular): (in mM) 140 Na+, 5 K+, 1.2 Mg2+, 2 Ca2+, 151.4 Cl–, 10 HEPES, 5 glucose, pH adjusted to 7.35–7.40 with Tris base.[6]
-
Pipette Solution (intracellular): (in mM) 130 Cs+, 10 TEA+, 2 Mg2+, 144 Cl–, 5 glucose, 5 EGTA, 5 ATP, 10 HEPES, pH adjusted to 7.35–7.40 with Tris base.[6]
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a depolarizing voltage step (e.g., from a holding potential of -70 mV to -10 mV) to elicit a transient inward Na+ current (INa).[6]
-
Perfuse the bath with a solution containing this compound at the desired concentration and record the changes in INa (e.g., peak amplitude, sustained current, tail current).
-
To confirm the current is mediated by sodium channels, subsequently apply TTX (e.g., 1 µM) and observe the blockade of the this compound-induced effects.[6]
dot
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration, a downstream effect of this compound-induced sodium influx and membrane depolarization.
Objective: To assess the effect of this compound on intracellular calcium levels and confirm the role of sodium channels using TTX.
Cell Preparation:
-
Culture Dorsal Root Ganglion (DRG) neurons.[10]
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).
Procedure:
-
Establish a baseline fluorescence reading.
-
Apply this compound (e.g., 30 µM) to the cells and record the change in fluorescence, which corresponds to an increase in intracellular calcium.[10]
-
To confirm the involvement of sodium channels, pre-incubate the cells with TTX (e.g., 0.3 µM) before applying this compound and measure the fluorescence response.[10] A significant reduction in the this compound-induced calcium signal in the presence of TTX confirms that the effect is sodium channel-dependent.
Cell-Based Viability Assay
This assay is often used in a high-throughput format to screen for compounds that modulate sodium channel activity.
Objective: To assess the neurotoxic effects of this compound and its reversal by TTX.
Cell Line: Neuro-2a (N2a) neuroblastoma cells are commonly used as they express voltage-gated sodium channels.[12][13]
Procedure:
-
Culture Neuro-2a cells in a multi-well plate.
-
Induce cell death by applying this compound in combination with ouabain (a Na+/K+-ATPase inhibitor), which leads to a sustained increase in intracellular sodium.[12]
-
In parallel experiments, co-incubate the cells with this compound/ouabain and varying concentrations of TTX.
-
After a set incubation period (e.g., 24-48 hours), assess cell viability using a colorimetric method (e.g., MTT assay).
-
An increase in cell viability in the presence of TTX indicates that the toxin is blocking the this compound-induced sodium influx and subsequent cell death.[12]
Conclusion
The use of tetrodotoxin in conjunction with this compound provides a robust and reliable method for confirming that the effects of this compound are mediated through the activation of voltage-gated sodium channels. The experimental protocols outlined in this guide, from direct electrophysiological measurements to cell-based assays, offer a range of approaches to suit different research needs. The quantitative data presented clearly demonstrates the antagonistic relationship between these two powerful neurotoxins, solidifying the role of TTX as a critical tool in the study of sodium channel pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Structural Basis and Functional Consequences of Interactions Between Tetrodotoxin and Voltage-Gated Sodium Channels [mdpi.com]
- 4. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Actions of this compound on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of this compound on tetrodotoxin-sensitive voltage-gated Na currents, Na1.6, in murine vas deferens myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced oscillations in membrane potential of cultured rat skeletal muscle: Role of the Na-K pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Evaluation of Toxicity Equivalency Factors of Tetrodotoxin Analogues with a Neuro-2a Cell-Based Assay and Application to Puffer Fish from Greece [mdpi.com]
- 13. Supramolecular Complexes of Plant Neurotoxin this compound with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Veratridine and Batrachotoxin: Two Potent Modulators of Voltage-Gated Sodium Channels
For researchers, scientists, and drug development professionals, understanding the nuanced effects of neurotoxins on ion channels is paramount for advancing neurobiology and pharmacology. This guide provides a detailed comparative study of two well-characterized neurotoxins, veratridine and batrachotoxin, focusing on their interactions with voltage-gated sodium channels (Nav).
This compound, a steroidal alkaloid derived from plants of the Veratrum genus, and batrachotoxin, a potent steroidal alkaloid found in the skin of poison dart frogs, are both known to target neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[1][2] Their binding leads to persistent activation of these channels, causing a continuous influx of sodium ions and prolonged membrane depolarization.[1][2] Despite sharing a binding site and a general mechanism of action, these two toxins exhibit distinct effects on the biophysical properties of sodium channels, including their gating kinetics, ion conductance, and selectivity. This guide will delve into these differences, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Binding Sites
Both this compound and batrachotoxin are lipid-soluble toxins that preferentially bind to the open state of the sodium channel.[3][4] Their binding site, neurotoxin receptor site 2, is located within the inner pore of the channel, a region formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[4][5]
Batrachotoxin is considered a full agonist, binding almost irreversibly to the open channel and causing it to remain persistently open.[6][7] Recent cryogenic electron microscopy studies have revealed that batrachotoxin binds at two homologous but nonidentical receptor sites at the interface between Domains I and IV, and between Domains III and IV.[8] This dual binding stabilizes the S6 segments in an open conformation.[8]
This compound , in contrast, is considered a partial agonist.[2] It binds to the open channel and inhibits its inactivation, but its binding is more reversible than that of batrachotoxin.[2][3] The binding of this compound also leads to a much slower development of the sodium current compared to the near-instantaneous effect of batrachotoxin.[2] Docking calculations and mutagenesis studies suggest that this compound may bind at the cytoplasmic mouth of the channel pore.[9]
Comparative Effects on Sodium Channel Properties
The distinct binding modes of this compound and batrachotoxin result in different modifications of the sodium channel's biophysical properties. These differences are summarized in the table below.
| Property | This compound | Batrachotoxin |
| Activation | Shifts voltage dependence of activation to more negative potentials.[10] | Drastically shifts the voltage dependence of activation in the hyperpolarizing direction by as much as 30-50 mV.[4][11] |
| Inactivation | Inhibits fast inactivation, leading to a persistent sodium current.[2][3] | Eliminates both fast and slow inactivation.[4][11] |
| Single-Channel Conductance | Lower single-channel conductance for Na+ compared to batrachotoxin-modified channels.[7] | Higher single-channel conductance for Na+ (approximately twice as high as with this compound).[7] |
| Ion Selectivity | Alters ion selectivity, with a sequence of Na+ > K+ > Li+.[7] | Alters ion selectivity, with a sequence of Na+ > Li+ > K+.[7] |
| Binding Kinetics | Binds only to open channels; unbinding is relatively slow (time constant of ~3 seconds).[3] | Binds selectively to the open state; dissociation is extremely slow, making the binding nearly irreversible.[4][6] |
| Potency (EC50) | Varies depending on the Nav subtype and experimental conditions. | Potent activator with EC50 values in the nanomolar range. For example, the EC50 for the half-maximal activation (V1/2) of rNav1.4 is approximately 2074 nM.[12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of these toxins on sodium channels and a typical experimental workflow for their study.
Caption: Mechanism of this compound and Batrachotoxin on Sodium Channels.
Caption: Experimental Workflow for Studying Toxin Effects.
Experimental Protocols
The following provides a generalized methodology for studying the effects of this compound and batrachotoxin on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Cell Preparation and Transfection
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For expressing specific sodium channel subtypes, cells are transiently transfected with cDNA encoding the desired Nav α-subunit (e.g., rNav1.4) and auxiliary β-subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Recording
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Setup: Recordings are performed at room temperature using an patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.
-
Procedure:
-
A coverslip with transfected cells is placed in a recording chamber and perfused with the external solution.
-
A giga-ohm seal is formed between the patch pipette and the cell membrane of a GFP-positive cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV.
-
Sodium currents are elicited by a series of depolarizing voltage steps.
-
Baseline currents are recorded before the application of the toxin.
-
This compound or batrachotoxin is then added to the external solution and perfused over the cell.
-
Toxin-modified currents are recorded using the same voltage protocols.
-
Data Analysis
-
Current-Voltage (I-V) Relationship: Peak sodium currents at each voltage step are plotted against the membrane potential to generate I-V curves.
-
Activation and Inactivation Curves: The voltage dependence of activation is determined by converting peak currents to conductance and fitting the data with a Boltzmann function. The voltage dependence of steady-state inactivation is determined by applying a prepulse to various potentials before a test pulse.
-
Kinetics: The time course of current activation and inactivation is analyzed by fitting the current traces with exponential functions.
Conclusion
Both this compound and batrachotoxin are invaluable tools for probing the structure and function of voltage-gated sodium channels. While both act as potent activators by binding to neurotoxin receptor site 2, they exhibit significant differences in their effects on channel gating, conductance, and ion selectivity. Batrachotoxin acts as a nearly irreversible, full agonist, causing a more pronounced and persistent activation of the channel. This compound, a partial agonist, has more reversible binding and produces a less dramatic, though still significant, modification of channel function. Understanding these distinctions is crucial for interpreting experimental results and for the development of novel therapeutics targeting sodium channels.
References
- 1. mg-132.com [mg-132.com]
- 2. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of this compound action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single Na+ channels activated by this compound and batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 9. This compound Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 [mdpi.com]
- 10. This compound: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Veratridine Potency: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of veratridine, a neurotoxin known for its activation of voltage-gated sodium channels (Nav), across various cell lines. The data presented is compiled from multiple studies, offering insights into the differential effects of this compound depending on the cellular context and the specific Nav subtype expressed.
Quantitative Comparison of this compound Potency
The potency of this compound, typically measured as the half-maximal effective concentration (EC50) for channel activation or the half-maximal inhibitory concentration (IC50) for current inhibition, varies significantly across different cell lines and the specific voltage-gated sodium channel subtypes they express. The following table summarizes key quantitative data from published studies.
| Cell Line | Expressed Nav Channel | Assay Type | Potency Metric | Value (µM) | Reference |
| HEK293A | Human Nav1.7 | Whole-cell Patch Clamp | IC50 (Peak Current Inhibition) | 18.39 | [1][2] |
| HEK293A | Human Nav1.7 | Whole-cell Patch Clamp | EC50 (Sustained Current) | 9.53 | [1][2] |
| HEK293 | Nav1.5 | Membrane Potential Dye | EC50 | 28 | [3][4] |
| HEK293 | Nav1.7 | Membrane Potential Dye | EC50 | 8 | [3][4] |
| CHO | Human Nav1.1 | Sodium Influx Assay | EC50 | 21 | [5] |
| CHO | Human Nav1.2 | Sodium Influx Assay | EC50 | 16 | [5] |
| CHO | Human Nav1.3 | Sodium Influx Assay | EC50 | 12 | [5] |
| CHO | Human Nav1.4 | Sodium Influx Assay | EC50 | 16 | [5] |
| CHO | Human Nav1.5 | Sodium Influx Assay | EC50 | 23 | [5] |
| CHO | Human Nav1.6 | Sodium Influx Assay | EC50 | 10 | [5] |
| CHO | Human Nav1.7 | Sodium Influx Assay | EC50 | 29 | [5] |
| NG108-15 | Endogenous | Sodium Imaging | - | - | [6] |
| Dorsal Root Ganglion (DRG) Neurons | TTX-sensitive & TTX-resistant | Electrophysiology | Dose-dependent inhibition | 5-50 | [1] |
| Rat Skeletal Muscle | Endogenous | Electrophysiology | Oscillations at 1-10 µM | 1-10 | [7] |
Mechanism of Action and Signaling Pathway
This compound is a lipid-soluble neurotoxin that acts as a site 2 neurotoxin on voltage-gated sodium channels.[8] It binds to the open state of the channel, leading to a persistent activation by inhibiting channel inactivation.[8][9] This prolonged opening of sodium channels causes a continuous influx of Na+ ions, leading to membrane depolarization.[8][10] The sustained depolarization can have various downstream effects, including the opening of voltage-gated calcium channels, leading to an increase in intracellular calcium.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Experimental Protocols
The determination of this compound's potency relies on various experimental techniques that measure changes in ion flux or membrane potential. Below are detailed methodologies for key experiments cited in the comparison.
Whole-Cell Patch Clamp Electrophysiology
This technique is utilized to directly measure the ion currents flowing through the membrane of a single cell.
Caption: Workflow for assessing this compound potency using whole-cell patch clamp.
Methodology:
-
Cell Preparation: HEK293A cells ectopically expressing human Nav1.7 are cultured and prepared for electrophysiological recording.[1]
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier. Pipettes with a resistance of 2–3 MΩ are filled with an intracellular solution.[2]
-
Voltage Protocol: Cells are held at a potential of -100 mV. To measure Nav1.7 currents, voltage steps are applied, for example, from -80 to +20 mV for 500 ms.[1]
-
Data Acquisition: Baseline sodium currents are recorded before the application of this compound.
-
This compound Application: this compound is applied to the cells at various concentrations (e.g., 2 to 75 µM).[1]
-
Post-Treatment Recording: Sodium currents are recorded again in the presence of this compound.
-
Data Analysis: The peak inhibitory effect on the sodium current is measured to determine the IC50, while the enhancement of the sustained and tail currents is analyzed to calculate the EC50.[1][2]
Fluorescence-Based Membrane Potential Assay
This high-throughput method uses a fluorescent dye that is sensitive to changes in membrane potential.
Methodology:
-
Cell Plating: HEK293 cells expressing the Nav channel of interest (e.g., Nav1.5 or Nav1.7) are plated in multi-well plates.[4]
-
Dye Loading: The cells are loaded with a fluorescent membrane potential sensitive dye.[4]
-
Compound Incubation: Test compounds can be added at this stage to assess their inhibitory effects.
-
This compound Stimulation: this compound is added to the wells to activate the sodium channels, leading to membrane depolarization.[11]
-
Fluorescence Reading: The change in fluorescence, corresponding to the change in membrane potential, is measured over time using a fluorescence plate reader.[4][11]
-
Data Analysis: The concentration-response curve for this compound is generated by plotting the fluorescence change against the this compound concentration to determine the EC50.[3]
Sodium Influx Assay
This assay measures the influx of sodium ions into the cells upon channel activation.
Methodology:
-
Cell Culture: CHO cells stably expressing different human Nav channel subtypes are used.[5]
-
Assay Buffer: The assay is performed in a buffer containing a low concentration of sodium to establish a gradient.
-
Activator Addition: this compound is added at various concentrations to activate the sodium channels.[5]
-
Sodium Influx: The activation of Nav channels leads to an influx of sodium into the cells.
-
Detection: The change in intracellular sodium concentration is measured, often using a sodium-sensitive fluorescent indicator or by measuring the influx of a surrogate ion.
-
Data Analysis: The EC50 values are determined by plotting the measured sodium influx against the concentration of this compound.[5]
This guide provides a comparative overview of this compound's potency and the methodologies used for its assessment. Researchers should consider the specific cell line, the subtype of the expressed sodium channel, and the experimental technique when interpreting and comparing potency data.
References
- 1. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced oscillations in membrane potential of cultured rat skeletal muscle: Role of the Na-K pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 11. pnas.org [pnas.org]
Veratridine vs. Grayanotoxin: A Comparative Analysis of Two Potent Sodium Channel Activators
For Immediate Release
This guide provides a detailed comparative analysis of veratridine and grayanotoxin, two well-characterized neurotoxins that persistently activate voltage-gated sodium channels (Navs). Both toxins are invaluable tools in neuroscience research and drug discovery for studying the structure and function of Navs and for screening potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potencies, and the experimental protocols used for their characterization.
Introduction and Overview
This compound is a steroidal alkaloid derived from plants of the lily family, such as those from the Veratrum and Schoenocaulon genera.[1] Grayanotoxin is a polyhydroxylated cyclic diterpene found in Rhododendron species and other plants of the Ericaceae family.[2][3] Despite their different chemical structures, both are lipid-soluble neurotoxins that target voltage-gated sodium channels, leading to their persistent activation.[1][2][3] This sustained channel opening causes a continuous influx of sodium ions, resulting in membrane depolarization, hyperexcitability of neurons and muscle cells, and in some cases, cytotoxicity.[1][3]
Mechanism of Action
Both this compound and grayanotoxin bind to the neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels.[1][2] This binding prevents the inactivation of the channel, leading to a prolonged open state.[1][2][4][5] Although they share the same receptor site, their precise binding locations within this site are not identical but are thought to overlap.[6]
The persistent activation of sodium channels by these toxins shifts the voltage dependence of activation to more hyperpolarized potentials, meaning the channels open at more negative membrane potentials than they normally would.[3][7] This effect, combined with the inhibition of inactivation, leads to a sustained inward sodium current. This influx of Na+ can subsequently trigger a rise in intracellular calcium concentrations ([Ca2+]i), which can lead to the overproduction of reactive oxygen species and contribute to neuronal damage.[1] In the context of grayanotoxin poisoning, the persistent activation of sodium channels in nerve endings can lead to continuous stimulation of the vagus nerve, resulting in cardiovascular symptoms like hypotension and bradycardia.[3][8]
The following diagram illustrates the general signaling pathway initiated by this compound and grayanotoxin.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for this compound and grayanotoxin based on available experimental data. It is important to note that potency values can vary depending on the specific sodium channel subtype, cell type, and experimental conditions.
| Parameter | This compound | Grayanotoxin | Reference(s) |
| Chemical Class | Steroidal alkaloid | Polyhydroxylated cyclic diterpene | [1][2] |
| Target | Voltage-gated sodium channels (Navs) | Voltage-gated sodium channels (Navs) | [1][2] |
| Binding Site | Neurotoxin Receptor Site 2 | Neurotoxin Receptor Site 2 | [1][2][9] |
| EC50 (Sustained Current) | 9.53 µM (on hNav1.7) | ~10 µM (binding affinity) | [2][7][10][11] |
| IC50 (Peak Current Inhibition) | 18.39 µM (on hNav1.7) | Not widely reported | [7][10][11] |
| Effect on Activation | Shifts to more hyperpolarized potentials | Shifts to more hyperpolarized potentials | [3][7] |
| Effect on Inactivation | Inhibits/removes inactivation | Inhibits/removes inactivation | [1][3][4][5] |
Experimental Protocols
The characterization of this compound and grayanotoxin primarily relies on electrophysiological and neurotoxicity assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of toxins on ion channel function.
Objective: To measure the effect of this compound or grayanotoxin on the gating properties of voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav subtype).
Materials:
-
HEK293 cells expressing the Nav subtype of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
Stock solutions of this compound and grayanotoxin in DMSO
Procedure:
-
Culture HEK293 cells on glass coverslips to ~70-80% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage protocol to assess channel activation and inactivation (e.g., hold at -100 mV, depolarize to various test potentials).
-
Perfuse the cell with the external solution containing the desired concentration of this compound or grayanotoxin.
-
Record sodium currents again using the same voltage protocol to determine the toxin's effect on peak current, sustained current, and voltage-dependence of activation and inactivation.
-
Wash out the toxin with the external solution to assess the reversibility of the effects.
The following diagram outlines the general workflow for a patch-clamp experiment.
Neurotoxicity Assay (MTT Assay)
This assay measures cell viability and can be used to quantify the cytotoxic effects of sustained sodium channel activation.
Objective: To determine the concentration-dependent cytotoxicity of this compound and grayanotoxin on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
96-well cell culture plates
-
Cell culture medium
-
This compound and grayanotoxin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of ~10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and grayanotoxin in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the toxins. Include control wells with medium only.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot concentration-response curves to determine the EC50 for cytotoxicity.
Summary and Conclusion
This compound and grayanotoxin are powerful neurotoxins that act as activators of voltage-gated sodium channels. While they share a common binding site and mechanism of action, their potencies can differ depending on the specific channel subtype and experimental conditions. The experimental protocols outlined in this guide provide a framework for the detailed characterization and comparison of these and other sodium channel modulators. A thorough understanding of their effects is crucial for their use as research tools and for the development of novel therapeutics targeting sodium channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Grayanotoxin - Wikipedia [en.wikipedia.org]
- 3. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 7. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of veratridine, a well-known neurotoxin, across various voltage-gated sodium channel (NaV1.x) subtypes. The information presented herein is supported by experimental data to aid in the design and interpretation of research involving this compound.
Mechanism of Action
This compound is a steroidal alkaloid neurotoxin that acts as a voltage-gated sodium channel opener.[1] It binds to site 2 on the channel, a site also recognized by other toxins like batrachotoxin and aconitine.[2] This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions (Na+), prolonged cell membrane depolarization, and an increase in intracellular calcium levels.[2][3] This sustained activation ultimately results in increased nerve excitability.[2] The binding of this compound is state-dependent, meaning it preferentially binds to channels that are already in the open state.[3]
Caption: Workflow for assessing this compound specificity.
Conclusion
This compound acts as a broad activator of NaV1.x channel subtypes, generally in the low micromolar range. While it is not a subtype-selective tool, it remains valuable for studying the general properties of sodium channels and for its use in establishing functional assays where channel activation is required. R[2]esearchers using this compound should be aware of its dual agonist/antagonist effects on sustained and peak currents, respectively, and its general lack of specificity when interpreting results. For studies requiring subtype selectivity, other more specific pharmacological tools should be considered.
References
A Comparative Guide to the Electrophysiological Effects of Veratridine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of two potent neurotoxins, veratridine and aconitine. Both are lipid-soluble alkaloids that act on voltage-gated sodium channels (Nav), making them valuable tools in the study of ion channel function and pharmacology. This document summarizes key experimental data, details common methodologies for their study, and visualizes their mechanisms of action and experimental workflows.
Overview of this compound and Aconitine
This compound is a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, while aconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane.[1][2] Both toxins are known to bind to neurotoxin binding site 2 on the α-subunit of voltage-gated sodium channels, leading to their persistent activation.[3][4] This shared mechanism of action results in a prolonged influx of sodium ions, leading to membrane depolarization and hyperexcitability of nerve and muscle cells.[5]
Despite their common target, this compound and aconitine exhibit distinct electrophysiological profiles, which are critical for researchers to consider when selecting a tool for their specific experimental needs.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative effects of this compound and aconitine on voltage-gated sodium channels as determined by various electrophysiological studies. It is important to note that the specific effects can vary depending on the sodium channel subtype, cell type, and experimental conditions.
| Parameter | This compound | Aconitine | Sodium Channel Subtype / Cell Type |
| Effect on Peak Na+ Current | Dose-dependent inhibition[6][7] | Diminished peak current[8] | Nav1.7, Mouse ventricular myocytes[6][7][8] |
| IC50 for Peak Current Inhibition | 18.39 µM[6] | Not explicitly reported in a comparable manner | Nav1.7[6] |
| Effect on Sustained Na+ Current | Elicits a sustained current[6][7] | Induces a sustained inward current near the threshold of activation in hH1 channels[4] | Nav1.7, hH1 (Nav1.5)[4][6][7] |
| EC50 for Sustained Current | 9.53 µM[6] | Not explicitly reported | Nav1.7[6] |
| Voltage-Dependence of Activation | Hyperpolarizing shift[6][9] | Hyperpolarizing shift[2][4][8] | Nav1.7, Mouse ventricular myocytes, Neuroblastoma cells, hH1, Navμ1[2][4][6][8] |
| Shift in V1/2 of Activation | -6.5 mV (at 75 µM)[6] | ~ -20 mV, ~-11 to -16 mV | Nav1.7, Neuroblastoma cells, hH1, Navμ1[2][4][6] |
| Voltage-Dependence of Inactivation | Hyperpolarizing shift[6] | Hyperpolarizing shift[8] | Nav1.7, Mouse ventricular myocytes[6][8] |
| Shift in V1/2 of Inactivation | -14.39 mV (at 75 µM)[6] | -13 mV[8] | Nav1.7, Mouse ventricular myocytes[6][8] |
| Effect on Firing Pattern | Induces slow wave oscillations of interspike intervals in injured DRG neurons[8] | Induces tonic firing in injured DRG neurons[8] | Injured Dorsal Root Ganglion (DRG) neurons[8] |
| Threshold for Depolarization | 5 x 10^-5 mol/l | 5 x 10^-5 mol/l | Frog skeletal muscle[10] |
Signaling Pathways and Cellular Consequences
Both this compound and aconitine initiate a cascade of events by persistently activating voltage-gated sodium channels. This leads to a significant influx of Na+, causing membrane depolarization. The sustained depolarization has several downstream consequences, including the opening of voltage-gated Ca2+ channels and reversal of the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+ concentration. This calcium overload is a key factor in the cardiotoxicity of these compounds, leading to early and delayed afterdepolarizations, which can trigger arrhythmias.[5]
While the initial mechanism is similar, the downstream signaling pathways can differ. Aconitine-induced cardiotoxicity has been linked to the activation of the p38 MAPK signaling pathway, ultimately leading to apoptosis.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of aconitine-modified sodium channels in single cells of mouse ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Veratridine's Bioactivity: Reproducibility and Validation of Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on the neurotoxin veratridine, a widely used tool in neuroscience and pharmacology for its ability to persistently activate voltage-gated sodium channels. By summarizing quantitative data, detailing experimental methodologies, and visualizing key processes, this document aims to enhance the reproducibility and validation of future research involving this potent alkaloid.
Quantitative Data Summary
The following tables summarize the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) of this compound across various voltage-gated sodium channel (Nav) subtypes and cell lines, as reported in peer-reviewed literature. These values are critical for designing experiments and interpreting results.
Table 1: EC₅₀ Values of this compound for Sodium Channel Activation
| Nav Subtype | Cell Line | EC₅₀ (µM) | Reference |
| Nav1.1 | CHO | 21 | [1] |
| Nav1.2 | CHO | 16 | [1] |
| Nav1.3 | CHO | 12 | [1] |
| Nav1.4 | CHO | 16 | [1] |
| Nav1.5 | HEK293 | 28 | [2] |
| Nav1.5 | CHO | 23 | [1] |
| Nav1.6 | CHO | 10 | [1] |
| Nav1.7 | HEK293 | 8 | [2] |
| Nav1.7 (sustained current) | HEK293A | 9.53 | [3][4] |
| Nav1.7 | CHO | 29 | [1] |
| Not specified | - | 24 | [5] |
Table 2: IC₅₀ Values of this compound for Sodium Channel Inhibition
| Nav Subtype | Cell Line | IC₅₀ (µM) | Reference |
| Nav1.7 (peak current) | HEK293A | 18.39 | [3][4] |
Experimental Protocols
To ensure the reproducibility of experimental findings, it is crucial to adhere to detailed and validated protocols. Below are methodologies for key experiments commonly performed to assess the effects of this compound.
1. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used to measure the activity of ion channels in individual cells.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired Nav subtype are cultured under standard conditions.
-
Recording Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3.
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
The cell's membrane potential is clamped at a holding potential (e.g., -100 mV).
-
Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of various concentrations of this compound.[3][4]
-
Data analysis includes measuring peak and sustained currents, as well as shifts in the voltage-dependence of activation and inactivation.[3][4]
-
2. Membrane Potential Assay using Fluorescence
This high-throughput method allows for the screening of compounds that modulate membrane potential.
-
Cell Preparation: Cells expressing the target Nav subtype are plated in 384-well plates.[1]
-
Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Procedure:
-
Baseline fluorescence is measured.
-
Test compounds (e.g., this compound) are added to the wells.[6]
-
Fluorescence is monitored over time using a fluorescent imaging plate reader (FLIPR).[1]
-
An increase in fluorescence indicates membrane depolarization.
-
Concentration-response curves are generated to determine EC₅₀ or IC₅₀ values.[1][2]
-
Signaling Pathway and Experimental Workflow Visualizations
This compound's Mechanism of Action
This compound acts as a neurotoxin by binding to site 2 on the alpha-subunit of voltage-gated sodium channels.[7][8] This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions and continuous depolarization of the cell membrane.[7][8][9] This sustained depolarization increases nerve excitability.[7]
Caption: this compound's signaling pathway.
Typical Experimental Workflow for this compound Studies
The following diagram illustrates a standard workflow for investigating the effects of this compound on sodium channels, from cell culture to data analysis.
Caption: A typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mg-132.com [mg-132.com]
- 9. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Veratridine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of veratridine, a potent neurotoxin commonly used in research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical.
This compound is classified as a hazardous substance and all waste containing this compound must be managed in accordance with local, state, and federal regulations.[1][2] Improper disposal can pose a significant risk to human health and the environment.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.[1][3] All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of the dust.[3][4]
Step-by-Step Disposal Protocol for this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[2][3] Do not discharge this compound waste to sewer systems or allow it to contaminate water, foodstuffs, or animal feed.[5]
1. Pure this compound and Concentrated Solutions:
-
Unused or expired pure this compound must be treated as hazardous waste.
-
Transfer the material to a suitable, clearly labeled container for collection by a specialized chemical disposal company.[4]
-
The recommended method of destruction is controlled incineration at a licensed chemical destruction facility, often with flue gas scrubbing to manage emissions.[5]
2. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, wipes, and disposable lab coats that are contaminated with this compound should be collected in a designated, sealed container labeled as hazardous waste.[3]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.
-
Packaging: Empty this compound containers can be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for decontaminated containers.[5]
3. Spill Management and Disposal:
-
In the event of a spill, the area should be cleared of all personnel.[1]
-
Spill responders must wear appropriate PPE, including respiratory protection.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
For minor spills, dampen the material with water to prevent dust formation and carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material into a labeled container for hazardous waste disposal.[1][2]
-
For larger spills, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[1]
-
Collect the contained material and any contaminated absorbents into a sealed, labeled drum for disposal.[1]
-
After cleanup, decontaminate the area and launder all protective clothing before reuse.[1]
Hazard Classification and Transportation Information
The following table summarizes the transportation and hazard classification for this compound, which is essential for preparing the waste for collection by a disposal company.
| Parameter | Classification | Reference |
| UN Number | UN1544 | [4] |
| UN Proper Shipping Name | Alkaloids, solid, n.o.s. (this compound) | [4] |
| Transport Hazard Class | 6.1 (Toxic) | [4] |
| Packaging Group | II | [4] |
Experimental Protocols for Disposal
The reviewed literature and safety data sheets do not contain experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. The standard and required procedure is to manage it as hazardous waste through a licensed disposal facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling Veratridine
Veratridine is a potent neurotoxin that requires stringent safety measures to prevent exposure.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this hazardous chemical.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its toxicity and solubility.
| Property | Value | Species/Solvent | Reference |
| Acute Toxicity (LD50) | |||
| Intraperitoneal | 3.5 mg/kg | Rat | [1] |
| Intraperitoneal | 1.35 mg/kg | Mouse | [1] |
| Subcutaneous | 6.3 mg/kg | Mouse | [1] |
| Intravenous (LD) | 19 µg/kg | Dog | [1] |
| Solubility | |||
| 50 mg/mL | Ethanol | [2] | |
| Soluble | Ethanol | [1] | |
| Does not mix with water | Water | [1] |
Personal Protective Equipment (PPE) Protocol
All personnel must adhere to the following PPE requirements when handling this compound. The level of protection may be scaled based on the quantity of the substance being handled and the nature of the procedure.
Required PPE
-
Gloves : Wear chemical-impermeable gloves, such as nitrile or powder-free latex.[1][3] Double gloving is recommended for enhanced protection.[1] Contaminated gloves should be replaced immediately.[1]
-
Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles.[4] A face shield may be necessary for procedures with a splash hazard.[5]
-
Respiratory Protection :
-
For handling small quantities in a well-ventilated area, a dust respirator is required.[1]
-
In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved air-purifying respirator with a HEPA filter must be used.[2][6]
-
For major spills or emergencies, a full-face, positive-pressure, self-contained breathing apparatus (SCBA) is mandatory.[1][5]
-
-
Body Protection :
-
Footwear : Protective shoe covers should be worn.[1] For emergency situations, chemical-resistant boots are required.[5]
Operational Handling and Emergency Procedures
Strict adherence to the following procedures is critical to minimize the risk of exposure to this compound.
Standard Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Avoid Dust Formation : Take precautions to avoid the generation of dust.[1][7]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2] Always wash hands thoroughly with soap and water after handling.[1]
-
Container Management : Keep containers of this compound securely sealed when not in use.[1][2]
Spill Response Protocol
-
Minor Spills :
-
Immediately clean up any spills.[1]
-
Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[1]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[1]
-
Collect the material in a suitable, labeled container for disposal.[1]
-
Decontaminate the area and all equipment after clean-up.[1]
-
-
Major Spills :
-
Evacuate all personnel from the area and move upwind.[1]
-
Alert emergency responders and inform them of the nature of the hazard.[1]
-
Only trained personnel with full-body protective clothing and SCBA should enter the spill area.[1]
-
Contain the spill using sand, earth, or vermiculite.[1]
-
Collect the spilled material into labeled containers for disposal.[1]
-
Disposal Plan
All this compound waste must be handled as hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.[1]
Waste Disposal Steps
-
Collection : Collect all solid residues, contaminated PPE, and cleaning materials into a labeled, sealed drum for disposal.[1]
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound".
-
Storage : Store the waste in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for disposal through a certified hazardous waste disposal service.
For trace amounts of this compound that are not on a "flush list," an alternative disposal method is to:
-
Mix the medicine with an unappealing substance like dirt or cat litter (do not crush tablets or capsules).[9]
-
Place the mixture in a sealed plastic bag.[9]
-
Dispose of the bag in the trash.[9]
Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. epa.gov [epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.fr [fishersci.fr]
- 8. documents.tocris.com [documents.tocris.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
